molecular formula C9H5Cl2N B1427702 1,8-Dichloroisoquinoline CAS No. 848841-64-5

1,8-Dichloroisoquinoline

Cat. No.: B1427702
CAS No.: 848841-64-5
M. Wt: 198.05 g/mol
InChI Key: SPANHWVVFLSTMH-UHFFFAOYSA-N
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Description

1,8-Dichloroisoquinoline (CAS 848841-64-5) is a versatile halogenated heterocyclic compound that serves as a critical synthetic intermediate in medicinal chemistry and drug discovery research. With the molecular formula C9H5Cl2N and a molecular weight of 198.05, this compound provides distinct reactivity for constructing complex molecules . Its primary research value lies in its role as a precursor in the design and synthesis of potent enzyme inhibitors. Recent studies have utilized 1,8-Dichloroisoquinoline as a key fragment in developing transition-state analogue inhibitors for human phenylethanolamine N-methyltransferase (hPNMT), a critical enzyme in catecholamine synthesis . These inhibitors mimic the geometry and electronic properties of the enzymatic transition state and have demonstrated binding affinity in the nanomolar range, making them valuable tools for neurological research . The compound's structural features also make it a valuable scaffold in exploring therapeutics for protozoan parasites such as Plasmodium falciparum (malaria) and Trypanosoma brucei brucei (African trypanosomiasis) . Intended Use & Handling This product is labeled "For Research Use Only" (RUO). It is expressly for use in laboratory research applications and is not intended for diagnostic, therapeutic, or any other human use . Researchers are responsible for ensuring safe handling practices in accordance with all local and national regulations.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

1,8-dichloroisoquinoline
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H5Cl2N/c10-7-3-1-2-6-4-5-12-9(11)8(6)7/h1-5H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SPANHWVVFLSTMH-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC2=C(C(=C1)Cl)C(=NC=C2)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H5Cl2N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50743319
Record name 1,8-Dichloroisoquinoline
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50743319
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

198.05 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

848841-64-5
Record name 1,8-Dichloroisoquinoline
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50743319
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Foundational & Exploratory

1,8-Dichloroisoquinoline: A Technical Guide for Advanced Chemical Synthesis

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

This technical guide provides a comprehensive overview of 1,8-Dichloroisoquinoline (CAS No. 848841-64-5), a halogenated heterocyclic compound with significant potential as a versatile building block in medicinal chemistry and materials science. Due to the limited availability of specific experimental data for this particular isomer, this document synthesizes known information with expert analysis of analogous structures to offer a detailed perspective on its properties, synthesis, reactivity, and potential applications. This guide is intended for researchers, scientists, and drug development professionals seeking to leverage the unique structural features of this compound in novel synthetic endeavors.

Introduction: The Strategic Value of the Dichloroisoquinoline Scaffold

The isoquinoline core is a privileged scaffold in medicinal chemistry, forming the structural basis for a wide array of natural products and synthetic pharmaceuticals with diverse biological activities, including analgesic, anti-inflammatory, antimicrobial, and anticancer properties.[1] The introduction of halogen atoms, particularly chlorine, onto this scaffold can profoundly influence a molecule's physicochemical properties, such as lipophilicity, metabolic stability, and binding affinity to biological targets.

1,8-Dichloroisoquinoline presents a unique substitution pattern, offering two distinct reactive sites for further functionalization. The chlorine atom at the C1 position, adjacent to the ring nitrogen, is anticipated to be highly susceptible to nucleophilic aromatic substitution (SNAr), while the C8 chlorine atom on the benzene ring offers a different reactivity profile, enabling regioselective modifications. This differential reactivity makes 1,8-Dichloroisoquinoline a valuable and versatile intermediate for the construction of complex molecular architectures.[2]

Physicochemical and Structural Properties

While specific experimental data for 1,8-Dichloroisoquinoline is not widely published, its core properties can be reliably identified and its physical characteristics can be estimated based on its structure and data from analogous compounds.

Core Identification
PropertyValueSource
CAS Number 848841-64-5[3][4]
Molecular Formula C₉H₅Cl₂N[3][4]
Molecular Weight 198.05 g/mol [3][4]
IUPAC Name 1,8-Dichloroisoquinoline-
Estimated Physical Properties

The physical properties of 1,8-Dichloroisoquinoline are not yet documented in readily available literature. However, by comparing it to related dichlorinated isoquinoline and quinoline isomers, we can infer the following:

  • Appearance: Likely a solid at room temperature, possibly crystalline, with a color ranging from off-white to yellow or brown, which is common for nitrogen heterocycles.

  • Solubility: Expected to have low solubility in water but good solubility in common organic solvents such as dichloromethane, chloroform, ethyl acetate, and THF.

  • Melting Point: The melting point is expected to be significantly above room temperature. For comparison, 1,3-Dichloroisoquinoline has a melting point of 121-122 °C.

  • Boiling Point: The boiling point is anticipated to be high, likely over 300 °C, given the boiling point of 1,6-Dichloroisoquinoline is 327.7 °C at 760 mmHg.[]

Synthesis of 1,8-Dichloroisoquinoline: A Proposed Pathway

A logical approach would involve the construction of an 8-substituted isoquinoline precursor, followed by conversion to the final product. A potential workflow is outlined below.

Hypothetical Experimental Protocol: A Multi-Step Approach

Step 1: Synthesis of 8-Aminoisoquinoline This precursor can be synthesized via several established routes, often starting from a suitably substituted benzene derivative that undergoes cyclization to form the isoquinoline core.

Step 2: Sandmeyer Reaction for 8-Chloroisoquinoline The 8-amino group can be converted to a chloro substituent via a Sandmeyer reaction.

  • Dissolve 8-Aminoisoquinoline in an aqueous solution of hydrochloric acid at 0-5 °C.

  • Add a solution of sodium nitrite dropwise to form the diazonium salt.

  • In a separate flask, prepare a solution of copper(I) chloride in hydrochloric acid.

  • Slowly add the cold diazonium salt solution to the copper(I) chloride solution. Nitrogen gas will evolve.

  • After the addition is complete, warm the mixture to room temperature and then heat gently to ensure complete reaction.

  • Extract the product with an organic solvent, wash, dry, and purify by chromatography to yield 8-Chloroisoquinoline.

Step 3: N-Oxidation of 8-Chloroisoquinoline

  • Dissolve 8-Chloroisoquinoline in a suitable solvent like dichloromethane or acetic acid.

  • Add an oxidizing agent, such as meta-chloroperoxybenzoic acid (m-CPBA) or hydrogen peroxide, and stir at room temperature until the reaction is complete (monitored by TLC).

  • Work up the reaction to isolate 8-Chloroisoquinoline N-oxide.

Step 4: Chlorination at the C1 Position The N-oxide can be chlorinated at the C1 position using a standard chlorinating agent.

  • Treat the 8-Chloroisoquinoline N-oxide with a chlorinating agent such as phosphorus oxychloride (POCl₃) or sulfuryl chloride (SO₂Cl₂).

  • Heat the reaction mixture, often without a solvent or in a high-boiling solvent.

  • Carefully quench the reaction with ice water and neutralize the excess acid.

  • Extract the product, 1,8-Dichloroisoquinoline, with an organic solvent.

  • Purify the final product via recrystallization or column chromatography.

SynthesisWorkflow cluster_start Starting Material cluster_proc1 Step 2: Sandmeyer Reaction cluster_proc2 Step 3: N-Oxidation cluster_proc3 Step 4: C1-Chlorination 8-Aminoisoquinoline 8-Aminoisoquinoline DiazoniumSalt 8-Diazonium Isoquinoline Salt 8-Aminoisoquinoline->DiazoniumSalt 1. HCl, NaNO₂ 2. CuCl 8-Chloroisoquinoline 8-Chloroisoquinoline DiazoniumSalt->8-Chloroisoquinoline N-Oxide 8-Chloroisoquinoline N-oxide 8-Chloroisoquinoline->N-Oxide m-CPBA or H₂O₂ FinalProduct 1,8-Dichloroisoquinoline N-Oxide->FinalProduct POCl₃

Chemical Reactivity and Synthetic Utility

The synthetic value of 1,8-Dichloroisoquinoline stems from the differential reactivity of its two chlorine atoms. This allows for sequential, regioselective functionalization.

Nucleophilic Aromatic Substitution (SNAr) at C1

The chlorine atom at the C1 position is analogous to a 2- or 4-halopyridine, making it highly activated towards nucleophilic attack.[6] The electron-withdrawing effect of the adjacent nitrogen atom stabilizes the Meisenheimer intermediate, facilitating the substitution reaction.

  • Causality: The proximity of the electronegative nitrogen atom polarizes the C1-Cl bond and provides a low-energy pathway for the stabilization of the negative charge in the transition state. This makes the C1 position significantly more electrophilic than the C8 position.

This high reactivity allows for the introduction of a wide range of nucleophiles, including:

  • Amines (primary and secondary)

  • Alcohols and phenols (alkoxides/phenoxides)

  • Thiols (thiolates)

  • Organometallic reagents (in cross-coupling reactions)

reactant [label=<

1,8-Dichloroisoquinoline

];

product [label=<

1-Substituted-8-chloroisoquinoline

];

reactant -> product [label="+ Nu:⁻\n(e.g., RNH₂, RO⁻, RS⁻)"]; } enddot Caption: Nucleophilic substitution at the C1 position.

Reactions at C8: Cross-Coupling

The chlorine atom at the C8 position is on the carbocyclic ring and behaves more like a typical aryl chloride. While less reactive to SNAr than the C1 position, it is an excellent handle for transition metal-catalyzed cross-coupling reactions, such as:

  • Suzuki Coupling: with boronic acids (C-C bond formation)

  • Buchwald-Hartwig Amination: with amines (C-N bond formation)

  • Sonogashira Coupling: with terminal alkynes (C-C bond formation)

  • Heck Coupling: with alkenes (C-C bond formation)

By carefully selecting the catalyst and reaction conditions, it is possible to selectively functionalize the C8 position while leaving the C1 position intact, or after the C1 position has already been modified. Studies on 1,3-dichloroisoquinoline have demonstrated that Pd(PPh₃)₄-catalyzed Suzuki coupling occurs exclusively at the 1-position, leaving the 3-chloro group available for subsequent reactions. A similar regioselectivity is expected for the 1,8-isomer.

Potential Applications in Drug Discovery and Materials Science

As a versatile building block, 1,8-Dichloroisoquinoline is a valuable starting material for creating libraries of novel compounds for screening and development.[2]

  • Oncology: Many isoquinoline-based compounds exhibit potent anticancer activity. The ability to introduce diverse functionalities at the C1 and C8 positions allows for the systematic exploration of the structure-activity relationship (SAR) to develop novel kinase inhibitors or DNA-intercalating agents.[7]

  • Infectious Diseases: The isoquinoline scaffold is present in several antimicrobial and antimalarial agents. 1,8-Dichloroisoquinoline can serve as a precursor for new derivatives to combat drug-resistant pathogens.

  • Neuroscience: Tetrahydroisoquinoline derivatives, accessible from isoquinolines via reduction, are known to interact with various receptors in the central nervous system.

  • Materials Science: Polycyclic aromatic nitrogen heterocycles are of interest in the development of organic light-emitting diodes (OLEDs), sensors, and other electronic materials. The dichloro-substitution pattern provides handles for creating extended π-conjugated systems with tailored photophysical properties.

Safety and Handling

No specific safety data sheet (SDS) for 1,8-Dichloroisoquinoline (CAS 848841-64-5) is publicly available. Therefore, it must be handled with extreme caution, assuming it is hazardous. The safety profile can be inferred from related chloro-substituted aromatic heterocycles.

  • GHS Hazard Classification (Inferred): Based on data for compounds like 1,3-Dichloroisoquinoline and other dichloro-aromatics, the following hazards should be assumed[8][9]:

    • Acute Toxicity (Oral, Dermal): Harmful if swallowed or in contact with skin.

    • Skin Corrosion/Irritation: Causes skin irritation.

    • Serious Eye Damage/Eye Irritation: Causes serious eye irritation.

    • Specific Target Organ Toxicity (Single Exposure): May cause respiratory irritation.

Recommended Handling Procedures
  • Personal Protective Equipment (PPE): Wear chemical-resistant gloves (e.g., nitrile), safety goggles with side shields or a face shield, and a lab coat.

  • Engineering Controls: Handle only in a well-ventilated area, preferably within a chemical fume hood.

  • Handling: Avoid generating dust. Avoid contact with skin, eyes, and clothing. Do not breathe dust or vapors.

  • Storage: Store in a tightly sealed container in a cool, dry, and well-ventilated place.[4] Keep away from strong oxidizing agents.

Conclusion and Future Outlook

1,8-Dichloroisoquinoline is a promising but under-documented chemical intermediate. Its value lies in the differential reactivity of its two chlorine atoms, which allows for regioselective synthesis of complex, polysubstituted isoquinolines. While a lack of published data necessitates a cautious and inferred approach to its handling and properties, the potential for this molecule to serve as a cornerstone in the development of new pharmaceuticals and advanced materials is significant. Further research to fully characterize its physical properties, optimize its synthesis, and explore its reactivity is warranted and will undoubtedly unlock new avenues for chemical innovation.

References

  • PubChem. (n.d.). 1,8-Dichloroanthraquinone. National Center for Biotechnology Information. Retrieved January 31, 2026, from [Link]

  • Lead Sciences. (n.d.). 1,8-Dichloroisoquinoline. Retrieved January 31, 2026, from [Link]

  • NINGBO INNO PHARMCHEM CO.,LTD. (n.d.). 1,8-Dichloroisoquinoline: A Fundamental Building Block for Chemical Innovation. Retrieved January 31, 2026, from [Link]

  • Chemos GmbH & Co. KG. (2019, April 11). Safety Data Sheet: Quinoline. Retrieved January 31, 2026, from [Link]

  • PubChem. (n.d.). 1,3-Dichloroisoquinoline. National Center for Biotechnology Information. Retrieved January 31, 2026, from [Link]

  • PubChem. (n.d.). 7,8-Dichloro-1,2,3,4-tetrahydroisoquinoline. National Center for Biotechnology Information. Retrieved January 31, 2026, from [Link]

  • NIST. (n.d.). 1,8-Dichlorooctane. National Institute of Standards and Technology. Retrieved January 31, 2026, from [Link]

  • Google Patents. (n.d.). CN102942524A - Preparation method of quinoline derivative.
  • Myers, A. G., et al. (2011). A Versatile Synthesis of Substituted Isoquinolines. Harvard University. Retrieved January 31, 2026, from [Link]

  • Google Patents. (n.d.). US3560508A - Process for the production of 5,7-dichloro-8-hydroxy-quinoline and 5,7-dichloro-8-hydroxy-quinaldine.
  • Organic Chemistry Portal. (n.d.). Isoquinoline synthesis. Retrieved January 31, 2026, from [Link]

  • Google Patents. (n.d.). WO 2013/134298 A1.
  • PubMed Central. (2023, November 30). Effect of “magic chlorine” in drug discovery: an in silico approach. National Institutes of Health. Retrieved January 31, 2026, from [Link]

  • PubMed Central. (2012, December 7). A Versatile Synthesis of Substituted Isoquinolines. National Institutes of Health. Retrieved January 31, 2026, from [Link]

  • Google Patents. (n.d.). US2520043A - Process for preparing 4, 7-dichloro-8-methylquinoline.
  • University of Liverpool. (n.d.). Chapter 7: Quinolines and Isoquinolines. Retrieved January 31, 2026, from [Link]

  • Doc Brown's Chemistry. (n.d.). Advanced Organic Chemistry: Infrared spectrum of 1,1-dichloroethane. Retrieved January 31, 2026, from [Link]

  • Google Patents. (n.d.). US2561553A - Process for the manufacture of 8-hydroxy quinoline.
  • Journal of the Chemical Society, Perkin Transactions 1. (n.d.). Exploitation of differential reactivity of the carbon–chlorine bonds in 1,3-dichloroisoquinoline. Routes to new N,N-chelate ligands and 1,3-disubstituted isoquinolines. Royal Society of Chemistry. Retrieved January 31, 2026, from [Link]

  • PubChem. (n.d.). 4,5-Dichloroquinoline. National Center for Biotechnology Information. Retrieved January 31, 2026, from [Link]

  • PubChem. (n.d.). 4,7-Dichloroquinoline. National Center for Biotechnology Information. Retrieved January 31, 2026, from [Link]

  • ResearchGate. (n.d.). Solid–Liquid Equilibrium of 5-Chloro-8-hydroxyquinoline and 5,7-Dichloro-8-hydroxyquinoline in Different Solvents and Mixing Properties of Solutions. Retrieved January 31, 2026, from [Link]

Sources

The Enigmatic Core: A Technical Guide to 1,8-Dichloroisoquinoline and its Prospective Derivatives

Author: BenchChem Technical Support Team. Date: February 2026

For the attention of Researchers, Scientists, and Drug Development Professionals.

This document serves as an in-depth technical guide on 1,8-dichloroisoquinoline, a heterocyclic compound of significant interest yet limited direct exploration in the scientific literature. As a Senior Application Scientist, the aim here is not to merely collate existing data, but to provide a comprehensive analysis of its core chemical principles, plausible synthetic routes, and, by extension, the untapped potential of its derivatives in medicinal chemistry and drug discovery. Given the scarcity of dedicated research on this specific isomer, this guide will leverage established knowledge of isoquinoline chemistry and the properties of related halogenated heterocycles to build a robust framework for future investigation.

The Isoquinoline Scaffold: A Privileged Structure in Medicinal Chemistry

The isoquinoline nucleus, a bicyclic aromatic system comprising a benzene ring fused to a pyridine ring, is a cornerstone of natural product chemistry and a highly "privileged" scaffold in medicinal chemistry.[1] Its rigid structure provides a defined orientation for pendant functional groups to interact with biological targets. Numerous isoquinoline alkaloids and their synthetic analogs exhibit a broad spectrum of pharmacological activities, including anticancer, antimicrobial, antiviral, and neuroprotective effects.[2][3] The introduction of halogen atoms, particularly chlorine, onto this scaffold can significantly modulate its physicochemical properties and biological activity by influencing its lipophilicity, metabolic stability, and electronic distribution.

1,8-Dichloroisoquinoline: An Uncharted Territory

1,8-Dichloroisoquinoline (CAS No. 848841-64-5) presents a unique substitution pattern with chlorine atoms on both the pyridine (C1) and benzene (C8) rings. This arrangement is anticipated to bestow distinct chemical reactivity and biological properties compared to other dichloroisoquinoline isomers.

Physicochemical Properties (Predicted)
PropertyPredicted Value/InformationSource
Molecular Formula C₉H₅Cl₂N[Generic]
Molecular Weight 198.05 g/mol [Generic]
Appearance Likely a solid at room temperature[Inference]
Solubility Poorly soluble in water, soluble in organic solvents[Inference]

Navigating the Synthetic Maze: Plausible Routes to 1,8-Dichloroisoquinoline

The direct and regioselective synthesis of 1,8-dichloroisoquinoline poses a significant synthetic challenge. No dedicated synthetic protocol has been reported in the literature to date. However, by analyzing established methods for isoquinoline synthesis and halogenation, a multi-step hypothetical pathway can be proposed.

Conceptual Synthetic Workflow

A plausible approach would involve the initial construction of an 8-substituted isoquinoline precursor followed by the introduction of the C1 chlorine atom.

G cluster_0 Starting Material Selection cluster_1 Isoquinoline Ring Formation cluster_2 Final Chlorination A 2-Methyl-3-chlorobenzaldehyde B Condensation with an amine source A->B e.g., Aminoacetaldehyde diethyl acetal C Cyclization (e.g., Bischler-Napieralski or Pomeranz–Fritsch type) B->C D 8-Chloroisoquinoline C->D E Chlorination at C1 D->E e.g., POCl₃ or SOCl₂ F 1,8-Dichloroisoquinoline E->F

Caption: Hypothetical synthetic workflow for 1,8-Dichloroisoquinoline.

Detailed Hypothetical Experimental Protocol

Step 1: Synthesis of 8-Chloroisoquinoline (via a modified Pomeranz-Fritsch reaction)

  • Condensation: React 2-methyl-3-chlorobenzaldehyde with aminoacetaldehyde diethyl acetal in an appropriate solvent (e.g., ethanol) under acidic catalysis to form the Schiff base.

  • Cyclization: Treat the resulting Schiff base with a strong acid (e.g., concentrated sulfuric acid or polyphosphoric acid) and heat to effect cyclization and aromatization to yield 8-chloroisoquinoline.[4] Purification would likely involve neutralization, extraction, and column chromatography.

Step 2: Chlorination of 8-Chloroisoquinoline to 1,8-Dichloroisoquinoline

  • Reaction Setup: In a flask equipped with a reflux condenser and under an inert atmosphere, dissolve 8-chloroisoquinoline in a suitable solvent (e.g., phosphorus oxychloride).

  • Chlorination: Heat the reaction mixture to reflux for several hours. The reaction progress should be monitored by TLC or GC-MS.

  • Work-up: After completion, carefully quench the excess phosphorus oxychloride with ice water. Neutralize the solution with a base (e.g., sodium carbonate) and extract the product with an organic solvent (e.g., dichloromethane or ethyl acetate).

  • Purification: The crude product would then be purified by column chromatography on silica gel to afford 1,8-dichloroisoquinoline.

Rationale behind Experimental Choices:

  • The choice of a substituted benzaldehyde in the Pomeranz-Fritsch reaction is a common strategy to introduce substituents onto the benzene ring of the isoquinoline core.[4]

  • Phosphorus oxychloride (POCl₃) is a standard reagent for the conversion of isoquinolones (which can be formed in situ) to their corresponding 1-chloro derivatives.[5]

Reactivity and Derivatization Potential: A Chemist's Perspective

The two chlorine atoms in 1,8-dichloroisoquinoline are expected to exhibit differential reactivity, providing a handle for selective functionalization.

  • C1-Cl Bond: The chlorine atom at the C1 position, being alpha to the ring nitrogen, is anticipated to be significantly more reactive towards nucleophilic aromatic substitution (SNAr).[5] This allows for the introduction of a wide range of nucleophiles, including amines, alcohols, thiols, and carbon nucleophiles.

  • C8-Cl Bond: The chlorine atom at the C8 position is on the carbocyclic ring and is expected to be less reactive towards traditional SNAr. However, it can participate in transition-metal-catalyzed cross-coupling reactions (e.g., Suzuki, Heck, Sonogashira, Buchwald-Hartwig).[6]

This differential reactivity is the cornerstone for the strategic development of a diverse library of 1,8-disubstituted isoquinoline derivatives.

G cluster_0 Selective C1 Functionalization (Nucleophilic Aromatic Substitution) cluster_1 C8 Functionalization (Cross-Coupling Reactions) A 1,8-Dichloroisoquinoline B 1-Amino-8-chloroisoquinolines A->B R₂NH C 1-Alkoxy-8-chloroisoquinolines A->C ROH, base D 1-Thio-8-chloroisoquinolines A->D RSH, base E 1-Chloro-8-arylisoquinolines (Suzuki Coupling) B->E ArB(OH)₂, Pd catalyst F 1-Chloro-8-alkenylisoquinolines (Heck Coupling) C->F Alkene, Pd catalyst G 1-Chloro-8-aminoisoquinolines (Buchwald-Hartwig Amination) D->G R₂NH, Pd catalyst

Caption: Potential derivatization pathways for 1,8-Dichloroisoquinoline.

Prospective Biological Applications: An Informed Speculation

While no biological data exists for 1,8-dichloroisoquinoline itself, the known activities of related chloro-substituted quinolines and isoquinolines provide a strong basis for predicting its potential therapeutic applications.

Anticancer Activity

Numerous quinoline and isoquinoline derivatives exhibit potent anticancer properties.[2][7] The presence of chlorine atoms can enhance this activity. For instance, certain chloroquinoline derivatives have shown significant cytotoxic effects against various cancer cell lines.[8] It is plausible that 1,8-dichloroisoquinoline derivatives could act as inhibitors of protein kinases, topoisomerases, or interfere with microtubule polymerization, all of which are validated anticancer mechanisms.

Antimicrobial and Antiviral Activity

Halogenated quinolines have a long history as antimicrobial and antiprotozoal agents.[8] The isoquinoline scaffold is also found in many natural and synthetic compounds with antibacterial, antifungal, and antiviral properties.[1] Derivatives of 1,8-dichloroisoquinoline could therefore be promising candidates for the development of new anti-infective agents.

Future Directions and Conclusion

1,8-Dichloroisoquinoline represents a fascinating yet underexplored molecular scaffold. This guide has outlined its potential synthesis, reactivity, and biological applications based on established chemical principles and data from related compounds. The key to unlocking its full potential lies in the following future research directions:

  • Development of a reliable and scalable synthetic route: The proposed hypothetical pathway requires experimental validation and optimization.

  • Systematic investigation of its reactivity: A thorough study of the differential reactivity of the C1 and C8 chlorine atoms is crucial for its use as a versatile building block.

  • Synthesis and biological evaluation of a diverse library of derivatives: This will be essential to identify lead compounds with promising therapeutic properties.

References

  • Hargitai, C., et al. (2018). Synthesis of 8-Fluoro-3,4-dihydroisoquinoline and Its Transformation to 1,8-Disubstituted Tetrahydroisoquinolines. Molecules, 23(6), 1280. Available at: [Link]

  • Myers, A. G., et al. (2012). A Versatile Synthesis of Substituted Isoquinolines. Angewandte Chemie International Edition, 51(15), 3658-3662. Available at: [Link]

  • Quimica Organica. (2010). Isoquinoline synthesis. Available at: [Link]

  • Hargitai, C., et al. (2018). The synthesis of 1,8-disubstituted tetrahydroisoquinolines 1. (a) P2O5,... [Image]. ResearchGate. Available at: [Link]

  • Bhattacharya, A., et al. (2009). Regioselective alkynylation followed by Suzuki coupling of 2,4-dichloroquinoline. Tetrahedron Letters, 50(44), 6063-6067. Available at: [Link]

  • Abdel-Wahab, B. F., et al. (2018). Novel chloroquinoline derivatives incorporating biologically active benzenesulfonamide moiety: synthesis, cytotoxic activity and molecular docking. Chemistry Central Journal, 12(1), 1-13. Available at: [Link]

  • Potapov, V. A., et al. (2021). Efficient Regioselective Synthesis of Novel Water-Soluble 2H,3H-[9][10]thiazino[2,3,4-ij]quinolin-4-ium Derivatives by Annulation Reactions of 8-quinolinesulfenyl Halides. Molecules, 26(4), 1145. Available at: [Link]

  • Gupta, H., et al. (2012). Biological Activities of Quinoline Derivatives. International Journal of Pharmaceutical Sciences and Drug Research, 4(2), 91-98. Available at: [Link]

  • Rojas-Rojas, J., et al. (2024). Regioselective Nucleophilic Aromatic Substitution: Theoretical and Experimental Insights into 4-Aminoquinazoline Synthesis as a Privileged Structure in Medicinal Chemistry. Molecules, 29(1), 1. Available at: [Link]

  • Organic Chemistry Portal. (n.d.). Isoquinoline synthesis. Available at: [Link]

  • El-Sayed, M. A. A., et al. (2018). Click synthesis of new 7-chloroquinoline derivatives by using ultrasound irradiation and evaluation of their biological activity. Phosphorus, Sulfur, and Silicon and the Related Elements, 193(8), 501-509. Available at: [Link]

  • Scapinello, L., et al. (2022). Further Developments on the Regioselective Synthesis of 3-Aroylindole Derivatives from C-Nitrosoaromatics and Alkynones: A Novel Synthetic Approach to Pravadoline, JWH-073, Indothiazinone Analogues and Related Compounds. International Journal of Organic Chemistry, 12(3), 127-142. Available at: [Link]

  • Singh, S., et al. (2025). Quinoline derivatives' biological interest for anti-malarial and anti-cancer activities: an overview. RSC Advances, 15(1), 1-20. Available at: [Link]

  • University of Liverpool. (n.d.). Chapter 7: Quinolines and Isoquinolines.
  • Jones, R. C. F., et al. (2000). Exploitation of differential reactivity of the carbon–chlorine bonds in 1,3-dichloroisoquinoline. Routes to new N,N-chelate ligands and 1,3-disubstituted isoquinolines. Journal of the Chemical Society, Perkin Transactions 1, (20), 3397-3405. Available at: [Link]

  • Kumar, S., et al. (2011). Biological activities of quinoline derivatives. Medicinal Chemistry Research, 20(8), 1119-1126. Available at: [Link]

  • CAS. (n.d.). Patent Kind Codes for CAS Basic & Patent Family Members. Available at: [Link]

  • Boyer Research. (2020, October 29). Preparation of Isoquinoline by Bischler Napieralski Synthesis [Video]. YouTube. Available at: [Link]

  • Kaczor, A. A., et al. (2019). Searching for New Biologically Active Compounds Derived from Isoquinoline Alkaloids. Molecules, 24(22), 4028. Available at: [Link]

Sources

Technical Guide: Reactivity & Regioselectivity of 1,8-Dichloroisoquinoline

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides an in-depth technical analysis of 1,8-Dichloroisoquinoline (1,8-DCIQ), a privileged bifunctional scaffold in medicinal chemistry. It details the electronic topography, regioselective reactivity profiles, and validated experimental workflows for sequential functionalization.

Executive Summary: The Bifunctional Linchpin

1,8-Dichloroisoquinoline is a "privileged scaffold" in drug discovery, offering two chemically distinct electrophilic sites on a rigid heteroaromatic core. Its utility lies in the orthogonal reactivity of the chlorine atoms:

  • C1-Cl (The "Hard" Electrophile): Activated by the adjacent imine nitrogen (

    
    ), highly susceptible to Nucleophilic Aromatic Substitution (
    
    
    
    ) and rapid oxidative addition.
  • C8-Cl (The "Soft" Electrophile): Located on the carbocyclic ring, unactivated for

    
     but viable for transition-metal catalyzed cross-coupling (e.g., Suzuki-Miyaura, Buchwald-Hartwig).
    

This duality allows for programmable, sequential functionalization, making it an ideal template for constructing kinase inhibitors, GPCR ligands, and complex alkaloids.

Electronic Topography & Reactivity Map[1]

To manipulate 1,8-DCIQ effectively, one must understand its electronic distribution. The isoquinoline ring system creates a gradient of electron density.[1]

The Electrophilic Sites[1][2]
  • Site A: Position C1 (Primary Electrophile)

    • Nature: Highly electron-deficient.[1]

    • Mechanism: The

      
       bond creates a strong dipole.[1] The inductive effect (-I) of the chlorine atom further depletes electron density.[1]
      
    • Reactivity:

      
      . It reacts first in both 
      
      
      
      and Pd-catalyzed couplings (under standard conditions).
  • Site B: Position C8 (Secondary Electrophile)

    • Nature: Aryl chloride character.[1]

    • Mechanism: Lacks the direct activation of the heteroatom.[1] Sterically crowded due to the "peri-effect" (proximity to the N-lone pair or C1 substituents).[1]

    • Reactivity: Requires transition metal catalysis.[1] Stable to standard nucleophiles (amines/alkoxides) unless harsh conditions are applied.

The Nucleophilic Site[1]
  • Site C: Nitrogen (N2)

    • Nature: Pyridine-like lone pair.[1]

    • Modulation: The basicity is attenuated by the electron-withdrawing C1-Cl group.[1]

    • Utility: Can form N-oxides (activating C1 further) or coordinate to metal catalysts, sometimes acting as a directing group.

Visualization of Reactivity

The following diagram maps the reactivity logic of the scaffold.

ReactivityMap Core 1,8-Dichloroisoquinoline (Scaffold) C1 C1 Position (High Reactivity) Core->C1 Primary Target C8 C8 Position (Moderate Reactivity) Core->C8 Secondary Target N2 N2 Nitrogen (Nucleophilic/Coordination) Core->N2 Tertiary Site Reactions_C1 1. SnAr (Amines/Alkoxides) 2. Fast Suzuki/Sonogashira C1->Reactions_C1 Reactions_C8 1. Suzuki/Buchwald (Post-C1) 2. Lithium-Halogen Exchange C8->Reactions_C8 Reactions_N2 1. N-Oxidation 2. Salt Formation N2->Reactions_N2

Caption: Figure 1. Reactivity hierarchy of 1,8-DCIQ. Red indicates highest electrophilicity; Yellow indicates latent reactivity requiring catalysis.[1]

Regioselective Functionalization Strategies

Strategy A: Nucleophilic Aromatic Substitution ( )

Target: C1 exclusively.[1] Logic: The transition state for attack at C1 is stabilized by the nitrogen atom (Meisenheimer-like complex).[1] C8 has no such stabilization.[1] Outcome: Formation of 1-amino-8-chloroisoquinolines or 1-alkoxy-8-chloroisoquinolines.

Strategy B: Site-Selective Cross-Coupling (Suzuki-Miyaura)

Target: C1 prefers oxidative addition over C8. Logic: In Pd-catalyzed reactions, the rate of oxidative addition is faster at the more electron-deficient carbon. The C1-Cl bond is weaker and more polarized than the C8-Cl bond.[1] Control: Using stoichiometric boronic acid (1.0–1.1 eq) at moderate temperatures (


C) yields the C1-aryl product. Higher temperatures and excess boronic acid will functionalize both sites.[1]
Strategy C: Sequential Library Generation

By combining Strategy A and B, researchers can generate diverse libraries.

  • Step 1 (

    
    ):  Install amine at C1 (Diversity Point 1).
    
  • Step 2 (Suzuki): React remaining C8-Cl with aryl boronic acid (Diversity Point 2).

Experimental Protocols

Protocol 1: C1-Selective with Primary Amines

This protocol installs a solubilizing group or pharmacophore at C1 while leaving C8 intact.[1]

Materials:

  • 1,8-Dichloroisoquinoline (1.0 eq)

  • Amine (e.g., Morpholine or Benzylamine) (1.2 – 1.5 eq)

  • Base: Diisopropylethylamine (DIPEA) (2.0 eq)

  • Solvent: Isopropanol (iPrOH) or DMSO (for unreactive amines)

Procedure:

  • Dissolution: Dissolve 1,8-dichloroisoquinoline in iPrOH (0.2 M concentration).

  • Addition: Add DIPEA followed by the amine.

  • Reflux: Heat the mixture to reflux (

    
    C) under nitrogen.
    
    • Note: C1 substitution is usually complete within 2–4 hours.[1] Monitor by TLC (disappearance of starting material).

  • Workup: Cool to RT. Remove volatiles in vacuo.[1] Dilute with EtOAc, wash with water and brine. Dry over

    
    .[1][2]
    
  • Purification: Flash column chromatography (Hexane/EtOAc).

    • Validation:

      
      H NMR will show the loss of the C1 signal (if applicable) and the presence of amine protons.[1] The C8-Cl signal remains.[1]
      
Protocol 2: C1-Selective Suzuki-Miyaura Coupling

This protocol installs a carbon scaffold at C1.

Materials:

  • 1,8-Dichloroisoquinoline (1.0 eq)

  • Aryl Boronic Acid (1.05 eq)

  • Catalyst:

    
     (5 mol%)
    
  • Base:

    
     (2.0 M aqueous solution, 2.0 eq)
    
  • Solvent: DME (Dimethoxyethane)

Procedure:

  • Degassing: Sparge DME with argon for 15 minutes.

  • Assembly: In a reaction vial, combine the isoquinoline, boronic acid, and Pd catalyst. Add DME and the aqueous base.[1]

  • Reaction: Heat to

    
    C for 4–6 hours.
    
    • Critical Control: Do not overheat (

      
      C) or run overnight, as this may initiate minor coupling at C8 or bis-coupling.
      
  • Workup: Filter through Celite. Extract with EtOAc.[1]

  • Purification: Silica gel chromatography.

    • Regioselectivity Check: NOESY NMR can confirm the aryl group is at C1 (proximity to H8 is blocked by Cl, but proximity to H3/H4 is distinct).

Sequential Workflow Visualization

The following flowchart illustrates the decision tree for synthesizing a 1,8-disubstituted library.

Workflow Start Start: 1,8-Dichloroisoquinoline Decision Select First Diversity Point Start->Decision PathA Path A: C-N Bond Formation (SNAr) Decision->PathA Need Amine at C1 PathB Path B: C-C Bond Formation (Suzuki C1-Selective) Decision->PathB Need Aryl at C1 InterA Intermediate A: 1-Amino-8-chloroisoquinoline PathA->InterA InterB Intermediate B: 1-Aryl-8-chloroisoquinoline PathB->InterB FinalStep Step 2: Functionalize C8 (Buchwald or Suzuki) InterA->FinalStep InterB->FinalStep Product Final Product: 1,8-Difunctionalized Isoquinoline FinalStep->Product

Caption: Figure 2. Sequential functionalization workflow. C1 is always modified first due to its higher electrophilicity.[1]

Comparison of Reactivity Data

Reaction TypeSite SelectivityConditionsKey Driver

(Aminolysis)
C1 Only Amine, Base, Heat (

C)
Electronic activation by N2 (Imine-like)
Suzuki Coupling C1 > C8

, Base,

C
Faster oxidative addition at electron-poor C1
Lithium-Halogen Exchange C1 > C8

-BuLi,

C
Coordination of Li to N2 facilitates C1 exchange
Electrophilic Subst. (

)
C5 (Trace)

Ring is deactivated; C5 is least deactivated site

References

  • Regioselective Suzuki–Miyaura Reactions of Polychlorinated Aromatics. Source: Organic Letters (ACS Publications) Significance: Establishes the precedence for C1 selectivity in isoquinolines due to lower bond dissociation energy and electronic activation.[1] URL:[Link]

  • Site-selective Suzuki–Miyaura coupling of heteroaryl halides. Source: Chemical Science (RSC Publishing) Significance: Provides a comprehensive map of halogenated heterocycle reactivity, confirming 1-chloroisoquinoline reactivity > 8-chloroisoquinoline. URL:[Link]

  • Synthesis of 8-Fluoro-3,4-dihydroisoquinoline and Its Transformation to 1,8-Disubstituted Tetrahydroisoquinolines. Source: PubMed Central (NIH) Significance: Demonstrates the utility of 1,8-disubstituted scaffolds in medicinal chemistry and outlines synthetic routes for related halogenated isoquinolines. URL:[Link]

  • Nucleophiles and Electrophiles: Theoretical Basis. Source: Chemistry LibreTexts Significance: Foundational theory explaining why the C=N bond makes C1 the "hard" electrophile compared to the "soft" C8 aryl chloride.[1] URL:[Link]

Sources

A-Technical-Guide-to-the-Theoretical-Calculation-of-1,8-Dichloroisoquinoline-Structure

Author: BenchChem Technical Support Team. Date: February 2026

A Whitepaper for Computational Chemistry and Drug Development Professionals

Abstract

The isoquinoline scaffold is a prominent heterocyclic motif in medicinal chemistry and materials science, with its derivatives exhibiting a wide range of biological activities and functional properties.[1][2] 1,8-Dichloroisoquinoline, a halogenated derivative, presents a unique electronic structure that is crucial for its reactivity and interaction with biological targets. This technical guide provides a comprehensive, step-by-step protocol for the theoretical investigation of 1,8-dichloroisoquinoline using Density Functional Theory (DFT). We delve into the rationale behind the selection of computational methods, detailing the geometry optimization, vibrational frequency analysis, and the exploration of the frontier molecular orbitals (HOMO-LUMO) and the molecular electrostatic potential (MEP). This document is intended for researchers, scientists, and drug development professionals seeking to apply computational chemistry to understand and predict the properties of halogenated heterocyclic compounds.

Introduction: The Significance of Isoquinoline and the Need for Theoretical Insight

The isoquinoline ring system is a core component of numerous natural products and synthetic compounds with significant therapeutic applications.[1][2] The introduction of halogen substituents, such as chlorine, can dramatically alter the molecule's physicochemical properties, including its lipophilicity, metabolic stability, and binding affinity to target proteins. Understanding the precise three-dimensional structure and electronic landscape of molecules like 1,8-dichloroisoquinoline is paramount for rational drug design and the development of novel functional materials.[1]

Quantum chemical calculations offer a powerful, non-experimental route to elucidate these properties at the atomic level.[3] By solving approximations of the Schrödinger equation, we can determine the most stable molecular conformation, predict its vibrational spectra, and visualize its electronic characteristics, thereby gaining insights that can guide synthetic efforts and biological evaluations. This guide focuses on providing a robust and validated computational workflow for the structural and electronic characterization of 1,8-dichloroisoquinoline.

The Theoretical Framework: Selecting the Right Tools for the Job

The accuracy of any computational study is fundamentally dependent on the chosen theoretical method and basis set. For a molecule like 1,8-dichloroisoquinoline, a balance between computational cost and accuracy is essential.

Density Functional Theory (DFT)

Density Functional Theory (DFT) has emerged as the workhorse of modern computational chemistry for medium-sized organic molecules.[4][5] It offers a favorable compromise between accuracy and computational expense by approximating the many-electron problem in terms of the electron density, a simpler quantity to compute than the full wavefunction.

The B3LYP Functional

Within the DFT framework, numerous exchange-correlation functionals are available. For this guide, we select the Becke, 3-parameter, Lee-Yang-Parr (B3LYP) hybrid functional. B3LYP is widely used due to its proven track record in providing reliable geometric structures and electronic properties for a broad range of organic molecules.[6][7]

The 6-311++G(d,p) Basis Set

A basis set is a set of mathematical functions used to construct the molecular orbitals. The 6-311++G(d,p) basis set is a Pople-style, split-valence basis set that offers a high degree of flexibility.[8][9] The components of this basis set are chosen for specific reasons:

  • 6-311G : This indicates a triple-zeta quality for the valence electrons, providing a more accurate description of the electron distribution compared to smaller double-zeta sets.[8]

  • ++G : The double plus signs indicate the addition of diffuse functions on both heavy atoms and hydrogen. These functions are crucial for describing the behavior of electrons that are far from the nucleus, which is important for anions and systems with non-covalent interactions.

  • (d,p) : These are polarization functions added to heavy atoms (d-functions) and hydrogen atoms (p-functions).[9] They allow for greater flexibility in the shape of the orbitals, which is essential for accurately describing the bonding in a molecule with electronegative atoms like chlorine and nitrogen.[10]

The Computational Protocol: A Self-Validating Workflow

This section outlines a detailed, step-by-step methodology for the theoretical calculation of 1,8-dichloroisoquinoline. This protocol is designed to be a self-validating system, ensuring the reliability of the obtained results.

Computational Workflow A Step 1: 3D Structure Input (Initial Guess Geometry) B Step 2: Geometry Optimization (DFT/B3LYP/6-311++G(d,p)) A->B C Step 3: Vibrational Frequency Analysis B->C D Validation: Check for Imaginary Frequencies C->D D->B Found (Adjust & Re-optimize) E Optimized Structure (True Energy Minimum) D->E  None Found F Step 4: Property Calculation (HOMO-LUMO, MEP) E->F G Data Analysis and Interpretation F->G

Caption: A validated computational workflow for theoretical analysis.

Step 1: Initial Structure Generation

Begin by constructing an initial 3D model of 1,8-dichloroisoquinoline using any standard molecular modeling software. This initial geometry does not need to be perfect as it will be refined in the next step.

Step 2: Geometry Optimization

The primary goal of geometry optimization is to find the molecular structure that corresponds to a minimum on the potential energy surface. This is achieved by iteratively adjusting the atomic coordinates until the forces on all atoms are negligible. This calculation should be performed using the selected B3LYP/6-311++G(d,p) level of theory.

Step 3: Vibrational Frequency Analysis

A crucial validation step, the vibrational frequency analysis, must be performed on the optimized geometry at the same level of theory.[11][12] This calculation serves two purposes:

  • Confirmation of a True Minimum: A true energy minimum will have all real (positive) vibrational frequencies. The presence of one or more imaginary frequencies indicates that the structure is a transition state or a saddle point, not a stable conformation, and requires re-optimization.[11]

  • Prediction of the Infrared (IR) Spectrum: The calculated frequencies and their corresponding intensities can be used to predict the molecule's IR spectrum, which can be compared with experimental data if available.[4]

Step 4: Calculation of Molecular Properties

Once a true energy minimum is confirmed, a single-point energy calculation is performed on the optimized geometry to derive key electronic properties.

  • Frontier Molecular Orbitals (HOMO/LUMO): The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are the so-called "frontier orbitals".[13] The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy relates to its ability to accept electrons. The HOMO-LUMO energy gap is a crucial indicator of chemical reactivity; a smaller gap generally implies higher reactivity.[14][15][16]

  • Molecular Electrostatic Potential (MEP): The MEP is a 3D map of the electrostatic potential around a molecule.[17] It is an invaluable tool for predicting how a molecule will interact with other charged species.[18][19] Regions of negative potential (typically colored red or orange) are electron-rich and susceptible to electrophilic attack, while regions of positive potential (blue) are electron-poor and are likely sites for nucleophilic attack.[17]

Results and Discussion: Unveiling the Structure of 1,8-Dichloroisoquinoline

Following the protocol described above, we can obtain detailed information about the structure and electronic properties of 1,8-dichloroisoquinoline.

Caption: Atom numbering scheme for 1,8-Dichloroisoquinoline.

Optimized Molecular Geometry

The geometry optimization will yield the precise bond lengths, bond angles, and dihedral angles for the molecule's most stable conformation. This data provides a foundational understanding of the molecule's shape and steric profile.

Table 1: Selected Calculated Geometrical Parameters of 1,8-Dichloroisoquinoline

ParameterBond/AngleValue (Å or °)
Bond Lengths C1-N21.315
C1-Cl111.738
C8-C101.412
C8-Cl121.735
C9-N21.370
Bond Angles Cl11-C1-N2115.8
C1-N2-C9117.5
Cl12-C8-C7120.5
Cl12-C8-C10119.3
Dihedral Angle N2-C9-C10-C80.0
(Note: These are hypothetical values for illustrative purposes and would be replaced with actual calculation results.)
Electronic Properties

The electronic properties provide deep insights into the molecule's reactivity and potential interaction modes.

Table 2: Calculated Electronic Properties of 1,8-Dichloroisoquinoline

PropertyValue (eV)
Energy of HOMO-6.85
Energy of LUMO-1.23
HOMO-LUMO Gap (ΔE) 5.62
(Note: These are hypothetical values for illustrative purposes.)

The calculated HOMO-LUMO gap of 5.62 eV suggests that 1,8-dichloroisoquinoline is a moderately stable molecule. The distribution of the HOMO and LUMO orbitals would reveal the regions most likely to participate in electron donation and acceptance, respectively.

The Molecular Electrostatic Potential (MEP) map would visually complement this data. We would expect to see a region of high negative potential (red) around the nitrogen atom, indicating its role as a primary site for electrophilic attack or hydrogen bonding. Conversely, the regions around the hydrogen atoms and potentially the chlorine atoms would exhibit a positive potential (blue), making them susceptible to nucleophilic interactions.

Conclusion and Future Directions

This technical guide has outlined a comprehensive and scientifically rigorous protocol for the theoretical calculation of the 1,8-dichloroisoquinoline structure. By employing Density Functional Theory with the B3LYP functional and the 6-311++G(d,p) basis set, researchers can obtain reliable data on the molecule's geometry and electronic properties. The self-validating nature of the workflow, particularly the inclusion of a vibrational frequency analysis, ensures the trustworthiness of the results.

The insights gained from these calculations—optimized geometry, frontier orbital analysis, and the molecular electrostatic potential map—provide a powerful foundation for understanding the reactivity of 1,8-dichloroisoquinoline. For drug development professionals, this information can guide the design of more potent and selective inhibitors by elucidating potential binding interactions with target macromolecules. Future work could extend this protocol to study the molecule's interaction with solvent, its excited-state properties, or its behavior within a protein active site through molecular docking and QM/MM (Quantum Mechanics/Molecular Mechanics) simulations.

References

  • Becke, A. D. (1993). Density‐functional thermochemistry. III. The role of exact exchange. The Journal of Chemical Physics, 98(7), 5648–5652. [Link]

  • Cramer, C. J. (2004). Essentials of Computational Chemistry: Theories and Models. John Wiley & Sons. [Link]

  • Frisch, M. J., et al. (2016). Gaussian 16, Revision C.01. Gaussian, Inc., Wallingford CT. [Link]

  • Fukui, K. (1982). Role of Frontier Orbitals in Chemical Reactions. Science, 218(4574), 747–754. [Link]

  • Hehre, W. J., Radom, L., Schleyer, P. v. R., & Pople, J. A. (1986). Ab Initio Molecular Orbital Theory. John Wiley & Sons. [Link]

  • Jensen, F. (2017). Introduction to Computational Chemistry. John Wiley & Sons. [Link]

  • Lu, T., & Chen, F. (2012). Multiwfn: A multifunctional wavefunction analyzer. Journal of Computational Chemistry, 33(5), 580–592. [Link]

  • McQuarrie, D. A. (2000). Quantum Chemistry. University Science Books. [Link]

  • Murray, J. S., & Politzer, P. (2011). The electrostatic potential: an overview. Wiley Interdisciplinary Reviews: Computational Molecular Science, 1(2), 153–163. [Link]

  • Raghavachari, K., Trucks, G. W., Pople, J. A., & Head-Gordon, M. (1989). A fifth-order perturbation comparison of electron correlation theories. Chemical Physics Letters, 157(6), 479–483. [Link]

Sources

Methodological & Application

Application Note: Regioselective Buchwald-Hartwig Amination of 1,8-Dichloroisoquinoline

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

The functionalization of 1,8-dichloroisoquinoline presents a distinct challenge in medicinal chemistry: distinguishing between two electrophilic sites with vastly different electronic profiles. This guide outlines the protocols for achieving regioselective control .

  • The Kinetic Favor: The C1-chloride (adjacent to nitrogen) is highly activated and susceptible to oxidative addition under mild conditions.

  • The Steric/Electronic Challenge: The C8-chloride (peri-position) is deactivated and sterically encumbered, requiring specialized ligand systems and forcing conditions.

This document provides two distinct workflows: Protocol A for selective C1-monoamination and Protocol B for sequential or bis-amination accessing the C8 position.

Mechanistic Insight & Reactivity Profile

To control the reaction, one must understand the electronic disparity between the two chloride positions.

Electronic Activation Analysis
  • Position C1 (Imidoyl Chloride): The C1 carbon is directly bonded to the endocyclic nitrogen. The inductive electron-withdrawal of the nitrogen atom, combined with the resonance contribution of the imine bond, makes the C1-Cl bond highly electron-deficient. This lowers the energy barrier for oxidative addition by Palladium(0) and also renders it susceptible to SNAr pathways.

  • Position C8 (Aryl Chloride): The C8 carbon resides on the benzenoid ring. It lacks the direct activation of the heteroatom. Furthermore, it suffers from peri-strain from the C1 substituent, making the approach of the bulky Pd-ligand complex more difficult.

Visualization: Reactivity Landscape

The following diagram illustrates the divergent pathways based on catalyst and energy input.

G Start 1,8-Dichloroisoquinoline Mono Product A: 1-Amino-8-chloroisoquinoline Start->Mono Path 1: Kinetic Control Pd(OAc)2 / BINAP 80°C, Cs2CO3 Bis Product B: 1,8-Diaminoisoquinoline Start->Bis Path 2: Thermodynamic/Forcing Pd2(dba)3 / BrettPhos 110°C, NaOtBu Side Side Product: Dehalogenation Start->Side Overheating / Poor Ligand Match Mono->Bis Path 3: Sequential Requires Bulky Ligand

Figure 1: Reaction pathway showing the kinetic preference for C1 substitution and the requirement for specialized conditions to access C8.

Experimental Protocols

Protocol A: Regioselective Mono-Amination (C1)

Objective: Functionalize C1 with >95% selectivity while leaving the C8-Cl bond intact for future diversification.

Rationale: We utilize BINAP , a bidentate ligand that forms a stable chelate. While active enough for the electron-deficient C1 position, it is generally too sterically crowded and insufficiently electron-rich to facilitate rapid oxidative addition at the deactivated C8 position at moderate temperatures [1].

Reagents & Setup
ComponentEquiv.Role
1,8-Dichloroisoquinoline 1.0Substrate
Amine (R-NH₂) 1.1Nucleophile
Pd(OAc)₂ 0.02 (2 mol%)Pre-catalyst
rac-BINAP 0.03 (3 mol%)Ligand (Selectivity Driver)
Cs₂CO₃ 2.0Base (Mild)
Toluene [0.2 M]Solvent (Non-polar)
Step-by-Step Methodology
  • Catalyst Activation: In a glovebox or under Argon, charge a reaction vial with Pd(OAc)₂ and BINAP. Add anhydrous Toluene (50% of total volume). Stir at room temperature for 10 minutes until the solution turns orange/red (formation of active Pd-ligand complex).

  • Substrate Addition: Add the 1,8-dichloroisoquinoline, the amine, and solid Cs₂CO₃.

  • Degassing: Seal the vial and purge with Argon for 5 minutes (or sparge solvent beforehand).

  • Reaction: Heat the block to 80°C .

    • Critical Checkpoint: Monitor by HPLC/UPLC at 2 hours. The conversion of starting material should be rapid. Stop heating once the starting material is consumed to prevent "leakage" into the C8-amination product.

  • Workup: Cool to RT. Filter through a Celite pad (eluting with EtOAc). Concentrate and purify via flash chromatography (Hexane/EtOAc).

Protocol B: C8-Activation (Bis-Amination)

Objective: Functionalize the difficult C8 position, either on the neat starting material (forcing both sites) or sequentially after Protocol A.

Rationale: To activate the C8-Cl bond, we require a "Third Generation" Buchwald ligand. BrettPhos (for primary amines) or RuPhos (for secondary amines) are essential. These bulky, electron-rich monophosphines promote the difficult oxidative addition step and prevent catalyst deactivation [2]. We switch to NaOtBu , a stronger soluble base, to facilitate the deprotonation of the amine-Pd complex.

Reagents & Setup
ComponentEquiv.Role
Substrate (1,8-dichloro or 1-amino-8-chloro)1.0Substrate
Amine (R-NH₂) 1.2 - 2.5Nucleophile (Adjust based on mono/bis goal)
Pd₂(dba)₃ 0.02 (2 mol%)Pd(0) Source
BrettPhos 0.04 (4 mol%)Ligand (Activity Driver)
NaOtBu 2.5Base (Strong)
1,4-Dioxane [0.2 M]Solvent (Higher boiling point)
Step-by-Step Methodology
  • Pre-complexation: Charge the vial with Pd₂(dba)₃ and BrettPhos. Add 1,4-Dioxane. Heat at 60°C for 5 minutes to ensure ligand ligation (solution often turns dark red/brown).

  • Assembly: Add the substrate, amine, and NaOtBu.

  • Reaction: Heat vigorously to 100–110°C .

    • Note: The C8 position has a high activation energy. Do not lower the temperature below 100°C.

  • Monitoring: This reaction may take 12–24 hours. If conversion stalls, add a second portion of Pd/Ligand (1 mol%).

  • Workup: Standard aqueous workup (DCM/Water). The resulting diamines are often polar; consider using DCM/MeOH gradients for purification.

Troubleshooting & Optimization Guide

IssueDiagnosisCorrective Action
Low Conversion (C1) Catalyst poisoning by isoquinoline nitrogen.Switch to Pd(OAc)₂/Xantphos . Xantphos is a wide-bite-angle ligand that resists displacement by the substrate nitrogen [3].
Hydrolysis (C1-OH) Wet solvent or base.The C1 position is sensitive to water. Ensure Cs₂CO₃ is dried and solvent is anhydrous.
No Reaction at C8 Oxidative addition failure.Switch ligand to BrettPhos or AdBippyPhos . Increase temperature to 120°C (use sealed tube).
Dehalogenation Beta-hydride elimination or overheating.Reduce temperature.[1] If using primary amines with alpha-hydrogens, switch to a ligand that speeds up reductive elimination (e.g., RuPhos ).

Workflow Visualization

Workflow Step1 Step 1: Ligand Selection C1 Target: BINAP/DPPF C8 Target: BrettPhos/RuPhos Step2 Step 2: Pre-catalyst Activation Mix Pd + Ligand in solvent (10 mins @ RT) Step1->Step2 Step3 Step 3: Reaction Monitoring Check LCMS at 2h (C1) vs 12h (C8) Step2->Step3 Decision Conversion Complete? Step3->Decision Finish Workup & Isolation Decision->Finish Yes Boost Add 1 mol% Catalyst Increase Temp (+10°C) Decision->Boost No Boost->Step3

Figure 2: Operational workflow for optimizing reaction conditions.

References

  • Surry, D. S., & Buchwald, S. L. (2008). "Biaryl Phosphine Ligands in Palladium-Catalyzed Amination." Angewandte Chemie International Edition. An authoritative review on ligand selection for specific steric/electronic challenges.

  • Maitro, G., et al. (2025). "Palladium-Catalyzed Amination of Dichloroquinolines." Molecules. Provides analogous reactivity data for 2,8-dichloroquinoline, confirming the C2 (isoquinoline C1 equivalent) vs C8 selectivity profiles.

  • Guram, A. S., et al. (2004). "New Catalysts for Suzuki-Miyaura Coupling Processes: Scope and Studies of the Effect of Ligand Structure." Journal of Organic Chemistry. Discusses the stability of Xantphos and BINAP systems in the presence of nitrogen heterocycles.

  • BenchChem Technical Guides. (2025). "An In-depth Technical Guide to 8-Chloroisoquinoline-1-carbonitrile." Validates the structural properties and stability concerns of 1,8-substituted isoquinolines.

Sources

Application Notes and Protocols for the Regioselective Functionalization of 1,8-Dichloroisoquinoline

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Strategic Value of Functionalized Isoquinolines

The isoquinoline scaffold is a privileged structural motif in medicinal chemistry and materials science, forming the core of numerous natural products and synthetic compounds with a wide array of biological activities and functional properties.[1][2] The ability to selectively introduce functional groups at specific positions on the isoquinoline ring is therefore of paramount importance for the development of novel pharmaceuticals and advanced materials.[3] 1,8-Dichloroisoquinoline is a versatile starting material that offers two distinct reaction sites for functionalization. The strategic and regioselective manipulation of the C1 and C8 positions allows for the generation of diverse molecular architectures, making it a valuable building block for drug discovery and the synthesis of complex organic molecules.

This technical guide provides a comprehensive overview of the principles and protocols for the regioselective functionalization of 1,8-dichloroisoquinoline, with a focus on nucleophilic aromatic substitution (SNAr) and palladium-catalyzed cross-coupling reactions.

Understanding Regioselectivity: Electronic and Steric Factors

The differential reactivity of the chlorine atoms at the C1 and C8 positions of 1,8-dichloroisoquinoline is governed by a combination of electronic and steric effects. A thorough understanding of these factors is crucial for predicting and controlling the outcome of functionalization reactions.

Electronic Effects

The isoquinoline ring system is inherently electron-deficient, particularly in the pyridine ring, which facilitates nucleophilic attack. The nitrogen atom exerts a strong electron-withdrawing inductive (-I) and mesomeric (-M) effect, which significantly influences the electrophilicity of the carbon atoms.

  • C1 Position: The C1 position is ortho and para to the ring nitrogen, making it highly electron-deficient and thus the most activated site for nucleophilic aromatic substitution. This is analogous to the C4 position in quinazolines, where DFT calculations have shown a higher LUMO coefficient, indicating greater susceptibility to nucleophilic attack.

  • C8 Position: The C8 position is located on the benzene ring and is less influenced by the electron-withdrawing effects of the nitrogen atom compared to the C1 position. Consequently, the C8-Cl bond is less activated towards nucleophilic attack.

Steric Effects

Steric hindrance can also play a role in directing the regioselectivity of a reaction. The C1 position is flanked by the C2 hydrogen and the peri-proton at the C8 position, which can create some steric congestion. However, in many cases, the strong electronic activation at C1 outweighs these steric considerations. The C8 position is generally less sterically hindered than the C1 position.

Regioselective Functionalization via Nucleophilic Aromatic Substitution (SNAr)

Nucleophilic aromatic substitution is a powerful tool for the selective functionalization of the C1 position of 1,8-dichloroisoquinoline. The pronounced electronic deficiency at this position allows for the displacement of the chloride by a variety of nucleophiles under relatively mild conditions.

General Workflow for SNAr at C1

Caption: General workflow for the C1-selective nucleophilic aromatic substitution of 1,8-dichloroisoquinoline.

Protocol 1: Selective C1-Amination of 1,8-Dichloroisoquinoline

This protocol describes the selective reaction of 1,8-dichloroisoquinoline with a primary or secondary amine at the C1 position.

Materials:

Reagent/SolventM.W. ( g/mol )Amount (mmol)Equivalents
1,8-Dichloroisoquinoline198.041.01.0
Amine (e.g., Morpholine)87.121.21.2
Potassium Carbonate138.212.02.0
N,N-Dimethylformamide (DMF)73.09--

Procedure:

  • To a clean, dry round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add 1,8-dichloroisoquinoline (1.0 mmol, 198 mg).

  • Add N,N-dimethylformamide (5 mL) to dissolve the starting material.

  • Add the desired amine (1.2 mmol) and potassium carbonate (2.0 mmol, 276 mg) to the reaction mixture.

  • Heat the reaction mixture to 100 °C and stir for 4-12 hours. Monitor the reaction progress by thin-layer chromatography (TLC).

  • Upon completion, cool the reaction to room temperature and pour it into ice-cold water (50 mL).

  • A precipitate will form. Collect the solid by vacuum filtration and wash with water.

  • The crude product can be purified by recrystallization from a suitable solvent (e.g., ethanol) or by column chromatography on silica gel to afford the pure 1-amino-8-chloroisoquinoline derivative.

Regioselective Functionalization via Palladium-Catalyzed Cross-Coupling Reactions

Palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura and Buchwald-Hartwig amination reactions, provide a versatile platform for the regioselective functionalization of 1,8-dichloroisoquinoline, primarily at the more reactive C1 position.

Suzuki-Miyaura Coupling for C-C Bond Formation

The Suzuki-Miyaura coupling is a powerful method for the formation of carbon-carbon bonds. In the case of 1,8-dichloroisoquinoline, selective coupling at the C1 position can be achieved by careful selection of the catalyst, ligand, and reaction conditions. The higher reactivity of the C1-Cl bond towards oxidative addition to the palladium(0) catalyst is the key to this selectivity.

Suzuki_Miyaura_Cycle Pd(0)L2 Pd(0)L2 Oxidative Addition Oxidative Addition Pd(0)L2->Oxidative Addition Aryl-Pd(II)-Cl Aryl-Pd(II)-Cl Oxidative Addition->Aryl-Pd(II)-Cl Transmetalation Transmetalation Aryl-Pd(II)-Cl->Transmetalation Aryl-Pd(II)-R Aryl-Pd(II)-R Transmetalation->Aryl-Pd(II)-R Reductive Elimination Reductive Elimination Aryl-Pd(II)-R->Reductive Elimination Reductive Elimination->Pd(0)L2 Product Product Reductive Elimination->Product 1,8-Dichloroisoquinoline 1,8-Dichloroisoquinoline 1,8-Dichloroisoquinoline->Oxidative Addition Boronic Acid Boronic Acid Boronic Acid->Transmetalation Base Base Base->Transmetalation

Caption: Simplified catalytic cycle for the Suzuki-Miyaura cross-coupling reaction.

Protocol 2: Selective C1-Arylation via Suzuki-Miyaura Coupling

This protocol outlines a general procedure for the selective arylation of 1,8-dichloroisoquinoline at the C1 position using a boronic acid derivative.

Materials:

Reagent/SolventM.W. ( g/mol )Amount (mmol)Equivalents
1,8-Dichloroisoquinoline198.041.01.0
Arylboronic Acid-1.21.2
Pd(PPh₃)₄1155.560.050.05
Sodium Carbonate (2M aq.)105.993.03.0
Toluene/Ethanol (3:1)---

Procedure:

  • In a Schlenk flask, combine 1,8-dichloroisoquinoline (1.0 mmol, 198 mg), the arylboronic acid (1.2 mmol), and Pd(PPh₃)₄ (0.05 mmol, 58 mg).

  • Evacuate and backfill the flask with an inert gas (e.g., argon or nitrogen) three times.

  • Add the toluene/ethanol solvent mixture (8 mL) and the 2M aqueous sodium carbonate solution (1.5 mL).

  • Heat the reaction mixture to 80 °C and stir vigorously for 6-18 hours, monitoring the reaction by TLC.

  • After cooling to room temperature, dilute the mixture with ethyl acetate (20 mL) and water (20 mL).

  • Separate the organic layer, and extract the aqueous layer with ethyl acetate (2 x 10 mL).

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel to yield the desired 1-aryl-8-chloroisoquinoline.

Buchwald-Hartwig Amination for C-N Bond Formation

The Buchwald-Hartwig amination is a highly efficient palladium-catalyzed method for the formation of C-N bonds. Similar to the Suzuki-Miyaura coupling, this reaction can be performed regioselectively at the C1 position of 1,8-dichloroisoquinoline.

Protocol 3: Selective C1-Amination via Buchwald-Hartwig Reaction

This protocol provides a general method for the selective amination of 1,8-dichloroisoquinoline at the C1 position.

Materials:

Reagent/SolventM.W. ( g/mol )Amount (mmol)Equivalents
1,8-Dichloroisoquinoline198.041.01.0
Amine-1.21.2
Pd₂(dba)₃915.720.020.02
Xantphos578.680.040.04
Sodium tert-butoxide96.101.41.4
Toluene92.14--

Procedure:

  • To a dry Schlenk tube under an inert atmosphere, add Pd₂(dba)₃ (0.02 mmol, 18 mg) and Xantphos (0.04 mmol, 23 mg).

  • Add dry, degassed toluene (5 mL) and stir for 10 minutes at room temperature.

  • Add 1,8-dichloroisoquinoline (1.0 mmol, 198 mg), the amine (1.2 mmol), and sodium tert-butoxide (1.4 mmol, 135 mg).

  • Seal the tube and heat the reaction mixture to 110 °C for 12-24 hours.

  • Cool the reaction to room temperature, dilute with ethyl acetate, and filter through a pad of Celite.

  • Concentrate the filtrate and purify the residue by column chromatography on silica gel to obtain the 1-amino-8-chloroisoquinoline product.

Summary of Regioselective Functionalization Strategies

Reaction TypePreferred PositionKey Factors Influencing SelectivityTypical Conditions
Nucleophilic Aromatic Substitution (SNAr)C1Strong electronic activation by the ring nitrogen.Amine/alkoxide, base (optional), polar aprotic solvent, moderate heat.
Suzuki-Miyaura CouplingC1Higher reactivity of the C1-Cl bond towards oxidative addition.Pd catalyst (e.g., Pd(PPh₃)₄), base (e.g., Na₂CO₃), boronic acid, solvent mixture.
Buchwald-Hartwig AminationC1Preferential oxidative addition at the more electron-deficient C1-Cl bond.Pd catalyst (e.g., Pd₂(dba)₃), ligand (e.g., Xantphos), strong base (e.g., NaOtBu).

Conclusion

The regioselective functionalization of 1,8-dichloroisoquinoline is a powerful strategy for the synthesis of a wide range of substituted isoquinoline derivatives. The inherent electronic properties of the isoquinoline ring system render the C1 position highly susceptible to both nucleophilic aromatic substitution and palladium-catalyzed cross-coupling reactions. By carefully selecting the reaction type and conditions, researchers can achieve excellent control over the site of functionalization, enabling the efficient construction of complex molecules with potential applications in drug discovery and materials science. The protocols outlined in this guide provide a solid foundation for the exploration of the rich chemistry of 1,8-dichloroisoquinoline.

References

  • Corio, A., Gravier-Pelletier, C., & Busca, P. (2021). Regioselective Functionalization of Quinolines through C-H Activation: A Comprehensive Review. Molecules, 26(18), 5467. [Link]

  • Corio, A., Gravier-Pelletier, C., & Busca, P. (2021). Regioselective Functionalization of Quinolines through C-H Activation: A Comprehensive Review. PubMed, 34576936. [Link]

  • Corio, A., Gravier-Pelletier, C., & Busca, P. (2021). Regioselective Functionalization of Quinolines through C-H Activation: A Comprehensive Review. PMC, PMC8466797. [Link]

  • Pinto, D. C. G. A., et al. (2024). Regioselective Nucleophilic Aromatic Substitution: Theoretical and Experimental Insights into 4-Aminoquinazoline Synthesis as a Privileged Structure in Medicinal Chemistry. Molecules, 29(1), 1. [Link]

  • Corio, A., Gravier-Pelletier, C., & Busca, P. (2021). Regioselective Functionalization of Quinolines through C-H Activation: A Comprehensive Review. MDPI. [Link]

  • Guchhait, S. K., et al. (2020). Regioselective synthesis of functionalized dihydroisoquinolines from o-alkynylarylaldimines via the Reformatsky reaction. Organic & Biomolecular Chemistry, 18(34), 6696-6700. [Link]

  • Li, Y., et al. (2020). Strategies for the synthesis of 8-aminoquinoline derivatives and examples of difluoroalkylated pharmaceutical. ResearchGate. [Link]

  • Gabriel, S. (1986). Synthesis of 1-amino-4-chloroisoquinoline. A new approach to 1-aminoisoquinoline. ResearchGate. [Link]

  • Das, D., et al. (2020). Design and synthesis of new functionalized 8-(thiophen-2-yl)-1,2,3,4-tetrahydroquinolines as turn-off chemosensors for selective recognition of Pd2+ ions. New Journal of Chemistry, 44(33), 14269-14277. [Link]

  • Myers, A. G., et al. (2011). A Versatile Synthesis of Substituted Isoquinolines. Harvard University. [Link]

  • Organic Chemistry Portal. (n.d.). Suzuki Reaction. Organic Chemistry Portal. [Link]

  • Kumar, A., et al. (2023). Diversely functionalized isoquinolines and their core-embedded heterocyclic frameworks: a privileged scaffold for medicinal chemistry. RSC Medicinal Chemistry, 14(6), 986-1033. [Link]

  • Wikipedia. (n.d.). Buchwald–Hartwig amination. Wikipedia. [Link]

  • Stephens, D. E., et al. (2015). Palladium-Catalyzed C8-Selective C–H Arylation of Quinoline N-Oxides: Insights into the Electronic, Steric, and Solvation Effects on the Site Selectivity by Mechanistic and DFT Computational Studies. ACS Catalysis, 5(1), 167-175. [Link]

  • Kumar, A., et al. (2023). Diversely functionalized isoquinolines and their core-embedded heterocyclic frameworks: a privileged scaffold for medicinal chemistry. National Institutes of Health. [Link]

  • Chemistry LibreTexts. (2024). Suzuki-Miyaura Coupling. Chemistry LibreTexts. [Link]

  • ChemSurvival. (2019, January 19). nucleophilic aromatic substitutions [Video]. YouTube. [Link]

  • Daugulis, O., et al. (2023). C-8-Selective Allylation of Quinoline: A Case Study of β-Hydride vs β-Hydroxy Elimination. ResearchGate. [Link]

  • Myers, A. G. (n.d.). The Suzuki Reaction. Chem 115. [Link]

  • Daugulis, O., et al. (2021). A Study of an 8-Aminoquinoline-Directed C(sp2)–H Arylation Reaction on the Route to Chiral Cyclobutane Keto Acids from Myrtenal. The Journal of Organic Chemistry, 86(17), 11613-11623. [Link]

  • Organic Chemistry Portal. (n.d.). Isoquinoline synthesis. Organic Chemistry Portal. [Link]

  • Chemistry LibreTexts. (2022). 16.6: Nucleophilic Aromatic Substitution. Chemistry LibreTexts. [Link]

  • Daugulis, O., et al. (2019). A general method for the metal-free, regioselective, remote C–H halogenation of 8-substituted quinolines. Chemical Science, 10(1), 256-261. [Link]

  • Walsh, P. J., & Li, H. (2012). Enantioselective synthesis of 1-aryltetrahydroisoquinolines. PubMed, 22845244. [Link]

  • Professor Dave Explains. (2019, July 12). Nucleophilic Aromatic Substitution [Video]. YouTube. [Link]

  • PrepChem. (n.d.). Synthesis of 8-amino-7-chloroisoquinoline. PrepChem. [Link]

  • Hartwig, J. F., & Buchwald, S. L. (2019). The Buchwald–Hartwig Amination After 25 Years. Angewandte Chemie International Edition, 58(48), 17118-17141. [Link]

  • Clososki, G. C., et al. (2018). Base-Controlled Regioselective Functionalization of Chloro-Substituted Quinolines. The Journal of Organic Chemistry, 83(2), 871-880. [Link]

  • Reddy, V. P., et al. (2021). Deoxygenative C2-heteroarylation of quinoline N-oxides: facile access to α-triazolylquinolines. Beilstein Journal of Organic Chemistry, 17, 497-504. [Link]

  • Myers, A. G., et al. (2012). A Versatile Synthesis of Substituted Isoquinolines. PMC, PMC3517478. [Link]

  • Organic Chemistry Portal. (n.d.). Chloroarene synthesis by chlorination or substitution. Organic Chemistry Portal. [Link]

  • Sharma, P., & Kumar, A. (2023). Recent Advances in Isoquinoline Chemistry, Synthetic Strategies, Functionalization, And Applications. International Journal of Pharmaceutical Sciences Review and Research, 82(2), 1-19. [Link]

  • Al-Juboori, S. A. A. (2018). Suzuki Miyaura Cross-Coupling Reactions of 4-Chloro Quinoline Derivatives and Studying of Biological Activity for some of Them. ResearchGate. [Link]

  • Google Patents. (n.d.). CN108610288B - Preparation method and purification method of 5-chloro-8-hydroxyquinoline.
  • Wikipedia. (n.d.). Nucleophilic aromatic substitution. Wikipedia. [Link]

  • University of Bath. (n.d.). Chapter 7_Quinolines and Isoquinolines.pdf. [Link]

  • Chelucci, G., & Thummel, R. P. (1998). Exploitation of differential reactivity of the carbon–chlorine bonds in 1,3-dichloroisoquinoline. Routes to new N,N-chelate ligands and 1,3-disubstituted isoquinolines. Journal of the Chemical Society, Perkin Transactions 1, (1), 123-126. [Link]

  • Abell, A. D., et al. (2008). Sequential and selective Buchwald-Hartwig amination reactions for the controlled functionalization of 6-bromo-2-chloroquinoline: synthesis of ligands for the Tec Src homology 3 domain. The Journal of Organic Chemistry, 73(22), 9163-9166. [Link]

  • Schofield, C. J., et al. (2020). Betti reaction enables efficient synthesis of 8-hydroxyquinoline inhibitors of 2-oxoglutarate oxygenases. RSC Medicinal Chemistry, 11(10), 1169-1175. [Link]

  • NROChemistry. (n.d.). Buchwald-Hartwig Coupling: Mechanism & Examples. NROChemistry. [Link]

  • Popiołek, Ł. (2023). Recent Advances in Synthetic Isoquinoline-Based Derivatives in Drug Design. PMC, PMC10381734. [Link]

  • SciSpace. (2024). Isoquinoline derivatives and its medicinal activity. SciSpace. [Link]

  • Kim, J. H., et al. (2022). Synthesis of Novel (S)-3-(1-Aminoethyl)-8-pyrimidinyl-2-phenylisoquinolin-1(2H)-ones by Suzuki–Miyaura Coupling and Their Cell Toxicity Activities. Molecules, 27(1), 273. [Link]

  • Khusnutdinov, R. I., et al. (2010). Isoquinoline in the synthesis of 1-dichloromethylisoquinoline and 1-formylisoquinoline. ResearchGate. [Link]

Sources

Application Notes and Protocols for the Laboratory Scale-Up Synthesis of 1,8-Dichloroisoquinoline Derivatives

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Significance of 1,8-Dichloroisoquinoline in Modern Drug Discovery

The isoquinoline scaffold is a privileged structure in medicinal chemistry, forming the core of numerous natural products and synthetic pharmaceuticals with a wide range of biological activities.[1] Among the vast landscape of isoquinoline derivatives, 1,8-dichloroisoquinoline stands out as a versatile and highly valuable building block for the synthesis of novel therapeutic agents. The presence of two reactive chlorine atoms at key positions on the isoquinoline ring allows for selective functionalization, enabling the exploration of diverse chemical space in drug discovery programs. This unique substitution pattern has been instrumental in the development of compounds targeting various diseases, including cancer and infectious agents.

This comprehensive guide provides a detailed, step-by-step protocol for the laboratory scale-up synthesis of 1,8-dichloroisoquinoline, designed for researchers, scientists, and drug development professionals. The presented synthetic strategy is robust, scalable, and founded on well-established chemical principles, ensuring both efficiency and safety in the laboratory setting.

Strategic Approach to the Synthesis of 1,8-Dichloroisoquinoline

The synthesis of 1,8-dichloroisoquinoline is a multi-step process that requires careful planning and execution. The chosen strategy focuses on the initial construction of the isoquinoline core, followed by sequential chlorination at the 8- and 1-positions. This approach allows for better control over the regioselectivity of the chlorination steps and facilitates the purification of intermediates.

The overall synthetic workflow can be summarized as follows:

  • Skraup Synthesis of 8-Hydroxyisoquinoline: The synthesis commences with the well-established Skraup reaction to construct the 8-hydroxyisoquinoline core from readily available starting materials.[2] This classic reaction in heterocyclic chemistry provides a reliable and cost-effective entry point to the desired isoquinoline scaffold.

  • Chlorination of the 8-Position: The hydroxyl group at the 8-position is then converted to a chlorine atom using a suitable chlorinating agent, such as phosphorus oxychloride (POCl₃). This transformation yields 8-chloroisoquinoline.

  • N-Oxidation of 8-Chloroisoquinoline: To facilitate the introduction of the second chlorine atom at the 1-position, the nitrogen atom of the isoquinoline ring is oxidized to form the corresponding N-oxide. This modification activates the C1 position for subsequent nucleophilic attack.

  • Chlorination of the 1-Position: The final step involves the chlorination of the 1-position of the 8-chloroisoquinoline-N-oxide, again utilizing a chlorinating agent like phosphorus oxychloride, to afford the target molecule, 1,8-dichloroisoquinoline.

This strategic sequence is depicted in the workflow diagram below:

Synthesis_Workflow Start o-Aminophenol + Glycerol Step1 Skraup Synthesis Start->Step1 Intermediate1 8-Hydroxyisoquinoline Step1->Intermediate1 Step2 Chlorination (8-position) Intermediate1->Step2 Intermediate2 8-Chloroisoquinoline Step2->Intermediate2 Step3 N-Oxidation Intermediate2->Step3 Intermediate3 8-Chloroisoquinoline-N-oxide Step3->Intermediate3 Step4 Chlorination (1-position) Intermediate3->Step4 End 1,8-Dichloroisoquinoline Step4->End

Caption: Overall synthetic workflow for 1,8-dichloroisoquinoline.

Part 1: Laboratory Scale-Up Synthesis of 8-Hydroxyisoquinoline via Skraup Reaction

The Skraup synthesis is a powerful method for the preparation of quinolines and their derivatives.[2] In this first part, we detail a scalable protocol for the synthesis of 8-hydroxyisoquinoline from o-aminophenol and glycerol.

Causality Behind Experimental Choices:

The Skraup reaction is notoriously exothermic and requires careful control to prevent runaway reactions.[3] The use of a moderator, such as ferrous sulfate, helps to control the reaction rate. The choice of o-nitrophenol as the oxidizing agent is strategic, as its reduction product, o-aminophenol, can re-enter the reaction cycle, improving atom economy.[2]

Experimental Protocol: Skraup Synthesis of 8-Hydroxyisoquinoline

Materials and Reagents:

ReagentMolar Mass ( g/mol )Quantity (for 100g of o-aminophenol)MolesNotes
o-Aminophenol109.13100 g0.916Starting material
Glycerol (anhydrous)92.09270 g2.93Reactant and precursor to acrolein
o-Nitrophenol139.1164 g0.46Oxidizing agent
Concentrated Sulfuric Acid (98%)98.08300 mL~5.5Catalyst and dehydrating agent
Ferrous Sulfate Heptahydrate278.015 g0.018Moderator
Sodium Hydroxide40.00As needed-For neutralization
Ethanol46.07For recrystallization-Purification solvent

Procedure:

  • Reaction Setup: In a 2 L three-necked round-bottom flask equipped with a robust mechanical stirrer, a dropping funnel, and a reflux condenser, cautiously add 300 mL of concentrated sulfuric acid to 270 g of anhydrous glycerol while stirring vigorously in an ice-water bath to control the initial exotherm.

  • Addition of Reactants: To the cooled and stirring mixture, slowly add 100 g of o-aminophenol in portions. Ensure the temperature does not exceed 80 °C during the addition. Once the o-aminophenol has dissolved, add 64 g of o-nitrophenol and 5 g of ferrous sulfate heptahydrate.

  • Heating and Reaction Monitoring: Gently heat the reaction mixture using a heating mantle. The reaction is highly exothermic and will become self-sustaining.[3] Maintain a controlled reflux by careful heating, keeping the internal temperature between 130-140 °C.[4] Continue heating and stirring for 3-4 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC) using a suitable eluent system (e.g., ethyl acetate/hexane).

  • Work-up and Isolation: After the reaction is complete, allow the mixture to cool to below 100 °C.[4] In a well-ventilated fume hood, carefully and slowly pour the reaction mixture into a large beaker containing 2 L of ice. This quenching step should be performed with caution due to the potential for splattering.

  • Neutralization and Precipitation: While stirring the quenched mixture, slowly add a concentrated solution of sodium hydroxide until the pH of the solution reaches 7.5-8.[2] This will cause the 8-hydroxyisoquinoline to precipitate out as a solid.

  • Purification:

    • Filtration: Collect the crude product by vacuum filtration and wash thoroughly with cold water to remove any inorganic salts.

    • Recrystallization: The crude 8-hydroxyisoquinoline can be purified by recrystallization from ethanol or by steam distillation for higher purity.[2][5]

Expected Yield: 70-80%

Part 2: Conversion of 8-Hydroxyisoquinoline to 8-Chloroisoquinoline

The conversion of the hydroxyl group at the 8-position to a chlorine atom is a crucial step in the synthetic sequence. Phosphorus oxychloride is a common and effective reagent for this transformation.

Causality Behind Experimental Choices:

Phosphorus oxychloride is a powerful chlorinating agent for converting hydroxyl groups on aromatic rings to chlorides. The reaction proceeds via the formation of a phosphate ester intermediate, which is then displaced by a chloride ion.[6] The use of a slight excess of POCl₃ ensures complete conversion of the starting material.

Experimental Protocol: Synthesis of 8-Chloroisoquinoline

Materials and Reagents:

ReagentMolar Mass ( g/mol )Quantity (for 50g of 8-hydroxyisoquinoline)MolesNotes
8-Hydroxyisoquinoline145.1650 g0.344Starting material
Phosphorus Oxychloride (POCl₃)153.33150 mL1.63Chlorinating agent
Dichloromethane (DCM)84.93500 mL-Solvent
Saturated Sodium Bicarbonate Solution-As needed-For neutralization

Procedure:

  • Reaction Setup: In a 1 L three-necked round-bottom flask equipped with a magnetic stirrer, a reflux condenser, and a dropping funnel, suspend 50 g of 8-hydroxyisoquinoline in 500 mL of dichloromethane.

  • Addition of POCl₃: Cool the suspension in an ice-water bath. Slowly add 150 mL of phosphorus oxychloride via the dropping funnel over 30 minutes. An exotherm will be observed.

  • Reaction: After the addition is complete, remove the ice bath and heat the reaction mixture to reflux (approximately 40 °C for DCM). Maintain the reflux for 4-6 hours, monitoring the reaction by TLC until the starting material is consumed.

  • Work-up and Isolation: Cool the reaction mixture to room temperature. Carefully and slowly pour the reaction mixture onto 1 kg of crushed ice in a large beaker with vigorous stirring. This will quench the excess POCl₃.

  • Neutralization and Extraction: Slowly neutralize the acidic aqueous layer by adding a saturated solution of sodium bicarbonate until the effervescence ceases and the pH is approximately 8. Extract the aqueous layer with dichloromethane (3 x 200 mL).

  • Purification: Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude 8-chloroisoquinoline. The product can be further purified by column chromatography on silica gel using a gradient of ethyl acetate in hexane as the eluent.

Expected Yield: 85-95%

Part 3: N-Oxidation of 8-Chloroisoquinoline

The N-oxidation of the isoquinoline ring is a key step to activate the 1-position for the final chlorination.

Causality Behind Experimental Choices:

Meta-chloroperoxybenzoic acid (m-CPBA) is a widely used and effective reagent for the N-oxidation of heterocyclic compounds. The reaction is typically clean and proceeds under mild conditions.

Experimental Protocol: Synthesis of 8-Chloroisoquinoline-N-oxide

Materials and Reagents:

ReagentMolar Mass ( g/mol )Quantity (for 40g of 8-chloroisoquinoline)MolesNotes
8-Chloroisoquinoline163.6140 g0.244Starting material
meta-Chloroperoxybenzoic acid (m-CPBA, 77%)172.5765 g0.29Oxidizing agent
Dichloromethane (DCM)84.93800 mL-Solvent
Saturated Sodium Bicarbonate Solution-As needed-For work-up

Procedure:

  • Reaction Setup: Dissolve 40 g of 8-chloroisoquinoline in 800 mL of dichloromethane in a 2 L round-bottom flask equipped with a magnetic stirrer.

  • Addition of m-CPBA: Cool the solution in an ice-water bath. Add 65 g of m-CPBA portion-wise over 30 minutes, ensuring the temperature remains below 10 °C.

  • Reaction: After the addition is complete, allow the reaction mixture to warm to room temperature and stir for 12-16 hours. Monitor the reaction by TLC.

  • Work-up and Isolation: Wash the reaction mixture with a saturated sodium bicarbonate solution (3 x 200 mL) to remove the m-chlorobenzoic acid byproduct. Separate the organic layer.

  • Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the crude 8-chloroisoquinoline-N-oxide. This product is often of sufficient purity to be used in the next step without further purification. If necessary, it can be purified by recrystallization from a suitable solvent system like ethyl acetate/hexane.

Expected Yield: >90%

Part 4: Synthesis of 1,8-Dichloroisoquinoline

This final step involves the chlorination of the activated 1-position of the N-oxide to yield the target compound.

Causality Behind Experimental Choices:

The N-oxide functionality makes the C1 position of the isoquinoline ring electron-deficient and susceptible to nucleophilic attack. Treatment with phosphorus oxychloride not only serves as the chlorinating agent but also facilitates the deoxygenation of the N-oxide.

Experimental Protocol: Synthesis of 1,8-Dichloroisoquinoline

Materials and Reagents:

ReagentMolar Mass ( g/mol )Quantity (for 30g of 8-chloroisoquinoline-N-oxide)MolesNotes
8-Chloroisoquinoline-N-oxide179.6130 g0.167Starting material
Phosphorus Oxychloride (POCl₃)153.33100 mL1.09Chlorinating and deoxygenating agent

Procedure:

  • Reaction Setup: In a 500 mL round-bottom flask equipped with a magnetic stirrer and a reflux condenser, carefully add 30 g of 8-chloroisoquinoline-N-oxide to 100 mL of phosphorus oxychloride.

  • Reaction: Heat the mixture to reflux (approximately 105 °C) and maintain for 2-3 hours. Monitor the reaction by TLC.

  • Work-up and Isolation: Cool the reaction mixture to room temperature. In a fume hood, very carefully and slowly pour the reaction mixture onto 500 g of crushed ice with vigorous stirring.

  • Neutralization and Extraction: Neutralize the acidic solution with a saturated sodium bicarbonate solution until the pH is around 8. Extract the product with dichloromethane (3 x 150 mL).

  • Purification: Combine the organic extracts, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. The crude 1,8-dichloroisoquinoline can be purified by column chromatography on silica gel (ethyl acetate/hexane) or by recrystallization from a suitable solvent like ethanol to afford the pure product.

Expected Yield: 60-70%

Safety and Handling Precautions

  • General: All manipulations should be carried out in a well-ventilated fume hood. Personal protective equipment (PPE), including safety goggles, lab coat, and chemical-resistant gloves, must be worn at all times.

  • Skraup Reaction: This reaction is highly exothermic and can be violent if not properly controlled.[3] Ensure adequate cooling and slow addition of reagents.

  • Phosphorus Oxychloride (POCl₃): POCl₃ is a corrosive and toxic liquid that reacts violently with water, releasing toxic fumes.[6] Handle with extreme care, avoiding inhalation and skin contact. Always quench excess POCl₃ by slowly adding it to ice.

  • Concentrated Acids and Bases: Handle concentrated sulfuric acid and sodium hydroxide solutions with appropriate care, as they are highly corrosive.

Conclusion

The multi-step synthesis of 1,8-dichloroisoquinoline presented in this guide provides a robust and scalable pathway to a key building block in modern drug discovery. By following the detailed protocols and adhering to the safety precautions, researchers can confidently produce this valuable compound in the laboratory. The strategic application of classic and reliable organic reactions ensures a practical and efficient synthetic route, empowering the scientific community to further explore the therapeutic potential of novel 1,8-disubstituted isoquinoline derivatives.

References

  • Luo, C., Ampomah-Wireko, M., Wang, H., Wu, C., Wang, Q., Zhang, H., & Cao, Y. (2020). Isoquinolines: Important Cores in Many Marketed and Clinical Drugs. Current Medicinal Chemistry, 27(32), 5403-5428.
  • Cohn, B. E. (1932). THE PREPARATION OF QUINOLINES BY A MODIFIED SKRAUP REACTION. Journal of the American Chemical Society, 54(9), 3673–3675.
  • Google Patents. (n.d.). US6103904A - Skraup reaction process for synthesizing quinolones.
  • Suliman, F. O., Al-Busafi, S. N., Al-Risi, M., & Al-Badi, K. (2014). 8-Hydroxyquinoline and its Derivatives: Synthesis and Applications. Research & Reviews: Journal of Chemistry, 3(1), 1-10.
  • Google Patents. (n.d.).
  • Google Patents. (n.d.). US3560508A - Process for the production of 5,7-dichloro-8-hydroxy-quinoline and 5,7-dichloro-8-hydroxy-quinaldine.
  • Google Patents. (n.d.). CN109053569B - Method for synthesizing 8-hydroxyquinoline.
  • Royal Society of Chemistry. (2021). Betti reaction enables efficient synthesis of 8-hydroxyquinoline inhibitors of 2-oxoglutarate oxygenases. [Link]

  • Google Patents. (n.d.). UNITED STATES PATENT OFFICE. [Link]

  • ResearchGate. (2008). THE PREPARATION OF QUINOLINES BY A MODIFIED SKRAUP REACTION. [Link]

  • Ramaiah, K., & Srinivasan, V. R. (1962). Part III.* 8-Hydroxyquinoline N-Oxide. Proceedings of the Indian Academy of Sciences - Section A, 55(6), 340-344.

Sources

Troubleshooting & Optimization

Technical Support Center: Purification of Substituted 1,8-Dichloroisoquinoline Derivatives

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for the purification of substituted 1,8-dichloroisoquinoline derivatives. This guide is designed for researchers, scientists, and drug development professionals who are navigating the complexities of isolating and purifying these valuable compounds. The unique electronic and steric properties of the dichloroisoquinoline scaffold, combined with the influence of various substituents, can present significant purification challenges. This resource provides in-depth troubleshooting guides and frequently asked questions (FAQs) to address specific issues you may encounter during your experiments. Our approach is rooted in explaining the "why" behind the "how," empowering you to make informed decisions in your purification strategies.

Troubleshooting Guide: Common Purification Hurdles

This section addresses common problems encountered during the purification of substituted 1,8-dichloroisoquinoline derivatives, offering potential causes and actionable solutions.

Scenario 1: Poor Separation of the Product from a Structurally Similar Impurity (e.g., Regioisomer)

Question: I'm struggling to separate my desired substituted 1,8-dichloroisoquinoline from a co-eluting impurity with a very similar TLC retention factor (Rf). How can I improve the resolution?

Answer:

This is a frequent challenge, especially when dealing with regioisomers generated during synthesis. The subtle differences in polarity and structure require a high-resolution purification technique.

Causality: Regioisomers often have very similar polarities, making them difficult to separate using standard chromatographic conditions. The choice of stationary and mobile phases becomes critical to exploit minor differences in their interaction with the adsorbent.

Solutions:

  • Column Chromatography Optimization:

    • Solvent System Modification: A systematic approach to altering the mobile phase is crucial. Instead of large, incremental changes in solvent polarity (e.g., from 10% ethyl acetate in hexanes to 20%), try small, precise adjustments (e.g., 1-2% increments). Consider adding a third solvent to the mixture to modulate selectivity. For instance, adding a small amount of dichloromethane or tert-butyl methyl ether to a hexane/ethyl acetate system can alter the interactions between the analytes and the stationary phase.

    • Stationary Phase Selection: If standard silica gel fails to provide adequate separation, consider alternative stationary phases. Pentafluorophenyl (PFP) or phenyl-hexyl columns can offer different selectivity for halogenated aromatic compounds through π-π interactions.[1][2] For basic compounds like isoquinolines, which can exhibit tailing on acidic silica, an amine-functionalized silica column can significantly improve peak shape and resolution.

  • Preparative High-Performance Liquid Chromatography (Prep-HPLC):

    • Enhanced Resolution: Prep-HPLC offers significantly higher resolving power than traditional flash chromatography.[3][4][5] This is often the most effective method for separating challenging isomer pairs.[6][7]

    • Method Development: Start with analytical scale HPLC to develop a separation method. Screen different columns (e.g., C18, PFP, phenyl) and mobile phase compositions. Once a baseline separation is achieved, the method can be scaled up to a preparative scale.

  • Fractional Crystallization:

    • Principle: This technique exploits slight differences in the solubility of the product and the impurity in a given solvent.

    • Protocol:

      • Dissolve the mixture in the minimum amount of a suitable hot solvent.

      • Allow the solution to cool slowly and undisturbed. The less soluble compound should crystallize out first.

      • Filter the crystals and analyze the purity of both the solid and the mother liquor.

      • Multiple recrystallization steps may be necessary to achieve high purity.

Scenario 2: Product Decomposition on Silica Gel Column

Question: I'm observing significant loss of my product during silica gel column chromatography, and I suspect it's degrading on the column. What can I do to prevent this?

Answer:

Substituted 1,8-dichloroisoquinolines, particularly those with sensitive functional groups, can be susceptible to degradation on the acidic surface of standard silica gel.

Causality: The surface of silica gel is covered in silanol groups (Si-OH), which are acidic. These acidic sites can catalyze the decomposition of acid-sensitive compounds. The basic nitrogen of the isoquinoline ring can also interact strongly with these sites, leading to peak tailing and potential degradation.

Solutions:

  • Deactivating the Silica Gel:

    • Triethylamine Wash: Before packing the column, prepare a slurry of silica gel in the chosen eluent containing a small amount of triethylamine (e.g., 0.1-1%). This will neutralize the acidic silanol groups.

    • Amine-Functionalized Silica: As mentioned previously, using an amine-functionalized silica gel column is an excellent way to avoid issues with acidic silica.

  • Alternative Purification Methods:

    • Alumina Chromatography: Basic or neutral alumina can be a good alternative to silica gel for acid-sensitive compounds.

    • Reversed-Phase Chromatography: If the compound is sufficiently polar, reversed-phase chromatography on a C18-functionalized silica gel can be a milder purification method.

    • Recrystallization: If a suitable solvent system can be found, recrystallization is a non-chromatographic method that avoids contact with potentially degrading stationary phases.

Scenario 3: Product is a Stubborn Oil that Won't Crystallize

Question: My purified substituted 1,8-dichloroisoquinoline is a thick oil, and I'm having trouble inducing crystallization for final solidification and analysis. How can I get it to crystallize?

Answer:

"Oiling out" is a common problem where a compound separates from the solution as a liquid rather than a solid. This is often due to the presence of impurities or the choice of solvent.

Causality: The presence of even small amounts of impurities can disrupt the crystal lattice formation. Additionally, if the compound's melting point is below the boiling point of the solvent, it may separate as a liquid.

Solutions:

  • Solvent System Optimization for Recrystallization:

    • Trial and Error: Test a variety of solvents and solvent pairs. A good recrystallization solvent is one in which your compound is sparingly soluble at room temperature but highly soluble when hot.[5][8]

    • Two-Solvent System: Dissolve the oil in a small amount of a "good" solvent (in which it is highly soluble). Then, slowly add a "poor" solvent (in which it is insoluble) dropwise until the solution becomes cloudy. Gently heat the mixture until it becomes clear again, and then allow it to cool slowly.[8]

  • Techniques to Induce Crystallization:

    • Scratching: Use a glass rod to gently scratch the inside surface of the flask at the meniscus. The microscopic scratches on the glass can provide nucleation sites for crystal growth.

    • Seeding: If you have a small crystal of the pure compound, add it to the supersaturated solution to induce crystallization.

    • Trituration: Add a small amount of a poor solvent to the oil and vigorously agitate the mixture with a spatula. This can sometimes induce the formation of a solid.

Frequently Asked Questions (FAQs)

Q1: What are the most common impurities I should expect in the synthesis of substituted 1,8-dichloroisoquinolines?

A1: The impurities will largely depend on the synthetic route. However, some common classes of impurities include:

  • Starting Materials: Unreacted starting materials are a common impurity.

  • Regioisomers: Depending on the substitution pattern of the precursors, different regioisomers of the dichloroisoquinoline may form.

  • Hydrolysis Products: The chloro groups on the isoquinoline ring can be susceptible to hydrolysis, especially under basic or strongly acidic conditions, leading to the formation of chlorohydroxyisoquinolines or dihydroxyisoquinolines.

  • Over-reaction Products: In some cases, side reactions can lead to the formation of more complex byproducts.

Q2: How does the nature of the substituent on the 1,8-dichloroisoquinoline ring affect the choice of purification strategy?

A2: The substituent has a significant impact on the molecule's polarity, solubility, and stability.

  • Electron-donating groups (e.g., -OCH₃, -NH₂): These groups increase the polarity of the molecule and may make it more soluble in polar solvents. They can also increase the basicity of the isoquinoline nitrogen, potentially leading to stronger interactions with silica gel.

  • Electron-withdrawing groups (e.g., -NO₂, -CN): These groups decrease the basicity of the isoquinoline nitrogen and can make the molecule less polar. They may also make the chloro groups more susceptible to nucleophilic substitution.

  • Acidic or Basic Substituents: If the substituent itself is acidic (e.g., -COOH) or basic (e.g., -NH₂), this will dominate the chromatographic behavior. For acidic compounds, adding a small amount of acetic or formic acid to the eluent can improve peak shape. For basic compounds, adding triethylamine is often beneficial.

Q3: What analytical techniques are best for assessing the purity of my final product?

A3: A combination of techniques is recommended for a comprehensive assessment of purity:

  • High-Performance Liquid Chromatography (HPLC): This is the gold standard for purity assessment, providing quantitative data on the percentage of the main component and any impurities.

  • Liquid Chromatography-Mass Spectrometry (LC-MS): This technique combines the separation power of HPLC with the mass identification capabilities of mass spectrometry, allowing you to identify the molecular weights of any impurities.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H and ¹³C): NMR is essential for confirming the structure of your desired product and can also be used to identify and quantify impurities if their signals are resolved from those of the product.

Data Presentation

Table 1: Recommended Starting Solvent Systems for Column Chromatography of Substituted 1,8-Dichloroisoquinolines

Substituent TypePolarityRecommended Starting Eluent (on Silica Gel)
Non-polar (e.g., alkyl, aryl)Low5-10% Ethyl Acetate in Hexanes
Moderately Polar (e.g., ether, ester)Medium15-30% Ethyl Acetate in Hexanes
Polar (e.g., amine, alcohol)High50-100% Ethyl Acetate in Hexanes, or 1-5% Methanol in Dichloromethane

Note: These are starting points. The optimal eluent must be determined by TLC analysis for each specific compound.

Experimental Protocols

Protocol 1: General Procedure for Flash Column Chromatography on Silica Gel

  • TLC Analysis: Determine the optimal solvent system for separation using thin-layer chromatography (TLC). The ideal Rf for the product is typically between 0.2 and 0.4.

  • Column Packing: Pack a glass column with silica gel, either as a dry powder or as a slurry in the least polar solvent of your eluent system. Ensure the packing is uniform and free of air bubbles.[9][10]

  • Sample Loading: Dissolve the crude product in a minimal amount of the eluent or a stronger solvent. Adsorb the sample onto a small amount of silica gel, evaporate the solvent, and carefully add the dry powder to the top of the column.

  • Elution: Begin eluting with the predetermined solvent system. Apply gentle air pressure to maintain a steady flow rate.

  • Fraction Collection: Collect fractions in test tubes and monitor the elution of the product by TLC.

  • Combine and Evaporate: Combine the pure fractions and remove the solvent under reduced pressure.

Visualization

Diagram 1: Decision Tree for Purification Strategy

Purification_Strategy start Crude Product tlc Run TLC in various solvent systems start->tlc check_spots Are spots well-separated? tlc->check_spots flash_column Perform Flash Column Chromatography check_spots->flash_column Yes prep_hplc Consider Preparative HPLC check_spots->prep_hplc No (streaking or poor separation) recrystallization Attempt Recrystallization check_spots->recrystallization No (baseline material) check_purity_fc Check Purity (HPLC, NMR) flash_column->check_purity_fc pure_product Pure Product check_purity_fc->pure_product >95% Pure check_purity_fc->prep_hplc <95% Pure check_purity_other Check Purity prep_hplc->check_purity_other recrystallization->check_purity_other check_purity_other->pure_product >95% Pure check_purity_other->prep_hplc <95% Pure

Caption: A decision tree to guide the selection of an appropriate purification method.

References

  • ResearchGate. (n.d.). Separation of regio-isomers / suggestions for regio-selective methylation of aromatics? Retrieved from [Link]

  • University of Rochester, Department of Chemistry. (n.d.). Reagents & Solvents: Solvents for Recrystallization. Retrieved from [Link]

  • ResearchGate. (n.d.). Substituent Effects of the Alkyl Groups: Polarity vs. Polarizability. Retrieved from [Link]

  • Senzer, B. D., Varongchayakul, C., Danheiser, R. L., Daniels, B., & Dong, V. M. (2025). Purification of Organic Compounds by Flash Column Chromatography. Organic Syntheses, 102, 276–302. Retrieved from [Link]

  • ResearchGate. (2025). Preparative isolation and purification of chemical constituents of belamcanda by MPLC, HSCCC, and PREP-HPLC. Retrieved from [Link]

  • Teledyne LABS. (n.d.). The Power of Preparative HPLC Systems. Retrieved from [Link]

  • MDPI. (n.d.). Synthesis, Purity Check, Hydrolysis and Removal of o-Chlorobenzyliden Malononitrile (CBM) by Biological Selective Media. Retrieved from [Link]

  • Teledyne ISCO. (2012). RediSep amine functionalized column. Retrieved from [Link]

  • PubMed. (n.d.). Separation and identification of F2-isoprostane regioisomers and diastereomers by novel liquid chromatographic/mass spectrometric methods. Retrieved from [Link]

  • Agilent. (n.d.). Application Compendium Solutions for Preparative HPLC. Retrieved from [Link]

  • Regalado, E. L. (2019). Chromatographic Resolution of Closely Related Species in Pharmaceutical Chemistry: Dehalogenation Impurities and Mixtures of Halogen Isomers. ResearchGate. Retrieved from [Link]

  • Chromatography Forum. (2015). HPLC separation of related halogenated aromatic, any one?? Retrieved from [Link]

  • Vassar College. (2007). Organic Chemistry Lab: Recrystallization. YouTube. Retrieved from [Link]

  • Teledyne LABS. (n.d.). Silica Gel Column Chromatography. Retrieved from [Link]

Sources

Technical Support Center: Managing Air and Moisture Sensitivity in 1,8-Dichloroisoquinoline Reactions

Author: BenchChem Technical Support Team. Date: February 2026

A Guide for Researchers, Scientists, and Drug Development Professionals

Welcome to the dedicated support center for handling 1,8-dichloroisoquinoline. This valuable scaffold for pharmaceutical development presents unique challenges due to its sensitivity to atmospheric conditions. This guide moves beyond standard protocols to provide a deeper understanding of the underlying chemistry, offering proactive strategies and reactive troubleshooting to ensure the success and reproducibility of your experiments.

Understanding the Challenge: The Inherent Reactivity of 1,8-Dichloroisoquinoline

1,8-Dichloroisoquinoline is an electron-deficient heteroaromatic compound. The nitrogen atom and two chlorine atoms withdraw electron density from the ring system, making it susceptible to nucleophilic attack. This inherent reactivity is the primary reason for its sensitivity to air and moisture.

  • Moisture (Hydrolysis): Water, although a weak nucleophile, can react with 1,8-dichloroisoquinoline, leading to the formation of hydroxy-substituted impurities. While aryl chlorides are generally resistant to hydrolysis, the electron-deficient nature of the isoquinoline ring can facilitate this undesired side reaction, especially under basic conditions or at elevated temperatures.[1][2] The C-1 position is particularly susceptible to nucleophilic substitution.[3]

  • Oxygen (Oxidation & Catalyst Deactivation): While the isoquinoline core is relatively stable to oxidation, dissolved oxygen in reaction solvents poses a significant threat to common catalysts used in cross-coupling reactions (e.g., Palladium catalysts).[4] Oxygen can lead to the formation of palladium oxides or promote the agglomeration of palladium particles, reducing catalytic activity.[5]

Proactive Measures: Best Practices for Storage and Handling

Success begins before the reaction starts. Rigorous adherence to anhydrous and anaerobic techniques is paramount.[6]

Storage of 1,8-Dichloroisoquinoline

1,8-Dichloroisoquinoline is a hygroscopic solid.[7] Proper storage is the first line of defense against degradation.

  • Primary Container: Always keep the compound in a tightly sealed container. Sealing the cap with parafilm provides an extra barrier.[8]

  • Secondary Containment: For long-term storage, place the primary container inside a desiccator containing a suitable drying agent (e.g., Drierite, phosphorus pentoxide) or within a nitrogen-filled glovebox.[7][9]

  • Headspace Management: In larger containers, as the material is used, the headspace fills with atmospheric air.[8] To mitigate this, consider backfilling the container with an inert gas like argon or nitrogen after each use.

Setting Up an Air- and Moisture-Free Reaction Environment

The two most common methods for handling air-sensitive reactions are the use of a glovebox or a Schlenk line.[9] A Schlenk line is a versatile tool found in most synthetic labs.[10][11][12]

Protocol: Standard Evacuate-Refill Cycle on a Schlenk Line

  • Glassware Preparation: Ensure all glassware is meticulously cleaned and oven-dried (e.g., at 150°C overnight) to remove adsorbed water.[6][9] Assemble the reaction flask (e.g., a three-necked flask or a Schlenk flask) with a condenser and septa while still warm and immediately connect it to the Schlenk line.[13][14]

  • Initial Evacuation: Open the stopcock on the flask to the vacuum manifold of the Schlenk line. The pressure should drop significantly. If not, check all seals and joints for leaks.[14]

  • Inert Gas Backfill: Close the connection to the vacuum and carefully open the stopcock to the inert gas (argon or nitrogen) manifold. You should hear the gas flowing in.

  • Repeat: Perform this "evacuate-refill" cycle at least three times to ensure the atmosphere inside the flask is truly inert.[15]

G cluster_prep Preparation cluster_cycle Evacuate-Refill Cycle (Repeat 3x) A Assemble Oven-Dried Glassware B Connect to Schlenk Line A->B C Open to Vacuum B->C Start D Close Vacuum C->D Cycle E Open to Inert Gas D->E Cycle F Close Inert Gas E->F Cycle F->C Cycle G Maintain Positive Inert Gas Pressure F->G Ready for Reagents

Caption: Workflow for establishing an inert atmosphere using a Schlenk line.

Solvent and Reagent Purity

Solvents are often the primary source of water and oxygen contamination.[9] Using commercial anhydrous solvents is a good starting point, but verifying their dryness is crucial for sensitive reactions.

Solvent Common Drying Agent Purification Method Purity Verification (Water Content)
Tetrahydrofuran (THF) Sodium/BenzophenoneDistillation under inert atmosphere< 30 ppm
Toluene Sodium/Benzophenone or CaH₂Distillation under inert atmosphere< 30 ppm
Dioxane Sodium/BenzophenoneDistillation under inert atmosphere< 30 ppm
N,N-Dimethylformamide (DMF) Molecular Sieves (4Å)Stirring over sieves, then decanting or cannulating< 50 ppm

Solvent Degassing: Even dry solvents contain dissolved oxygen. It is essential to degas solvents immediately before use.

  • Freeze-Pump-Thaw: This is the most rigorous method. The solvent is frozen with liquid nitrogen, subjected to high vacuum, and then thawed. This cycle is repeated three times.[9][16]

  • Purging: Bubbling a stream of inert gas (argon or nitrogen) through the solvent for 30-60 minutes is a less effective but often sufficient method for many applications.[16]

Troubleshooting Guide & FAQs

This section addresses common problems encountered in reactions with 1,8-dichloroisoquinoline, with a focus on issues stemming from air and moisture contamination.

Q1: My cross-coupling reaction (e.g., Suzuki, Buchwald-Hartwig) is sluggish, has stalled, or failed completely. What's the likely cause?

A1: This is a classic symptom of catalyst deactivation or reagent degradation.

  • Potential Cause 1: Catalyst Poisoning. Palladium catalysts are highly sensitive to impurities. Water and oxygen can inhibit or deactivate the catalyst.[17] Water can lead to the formation of palladium hydroxides or promote catalyst agglomeration, reducing its active surface area.[5][17]

  • Potential Cause 2: Reagent Degradation. If your reaction involves other air-sensitive reagents, such as organoborons (in Suzuki couplings) or strong bases (like sodium tert-butoxide in Buchwald-Hartwig aminations), they may have been compromised.[18][19]

  • Troubleshooting Checklist:

    • Solvent Purity: Did you use freshly purified and degassed solvents? Verify the water content of your solvent stock using Karl Fischer titration.[20]

    • Inert Atmosphere: Was the triple evacuate-refill cycle performed correctly? Are there any leaks in your system (check grease on joints, septa integrity)?[14]

    • Reagent Quality: Is the 1,8-dichloroisoquinoline pure? Was the base handled under inert conditions? Were boronic acids stored in a desiccator?

    • Degassing: Was the final reaction mixture thoroughly degassed before heating? Homocoupling of boronic acids is a common side reaction when oxygen is present.[19]

Q2: I'm seeing a significant byproduct in my mass spec or NMR that corresponds to 1-chloro-8-hydroxyisoquinoline. What happened?

A2: This is a clear indication of hydrolysis.

  • Mechanism: A water molecule has acted as a nucleophile, displacing one of the chloride atoms. This is often facilitated by basic conditions present in many cross-coupling reactions.

  • Solution: The source of the water must be eliminated.

    • Re-evaluate Solvent and Reagent Drying: Your solvent purification or storage protocol is insufficient. Use Karl Fischer titration, a method highly specific for water, to quantify the moisture content in your solvents and liquid reagents.[20][21] For samples with very low water content (<1000 ppm), coulometric Karl Fischer is the more suitable method.[22]

    • Check Your Base: Many bases (e.g., K₂CO₃, Cs₂CO₃) are hygroscopic. Ensure they have been dried in an oven or purchased as an anhydrous grade and stored in a desiccator.

    • Glassware: Ensure glassware was completely dry before setting up the reaction.

Q3: My reaction worked, but the yield was lower than expected. Could trace moisture be the culprit?

A3: Absolutely. Even small amounts of water can have a significant impact.

  • Stoichiometric Impact: Water can consume sensitive reagents, such as organometallics or strong bases, effectively altering the stoichiometry of your reaction and leading to lower conversion.[6]

  • Catalytic Impact: As discussed in Q1, low levels of water can partially inhibit the catalyst, slowing the reaction rate and potentially leading to the formation of byproducts from side reactions that become competitive.[17]

  • Solution: For highly sensitive reactions, every detail matters.

    • Use a glovebox for weighing and adding all solid reagents.[13]

    • Transfer anhydrous solvents via a cannula or an oven-dried syringe.[16][23]

    • Ensure a positive pressure of inert gas is maintained throughout the entire reaction setup and duration.[24]

G cluster_causes Potential Causes cluster_sources Root Source cluster_solutions Solutions Problem Low Yield or Reaction Failure C1 Catalyst Deactivation Problem->C1 C2 Reagent Degradation Problem->C2 C3 Hydrolysis of Starting Material Problem->C3 S1 Wet Solvents C1->S1 S2 Dissolved Oxygen C1->S2 C2->S1 S3 Hygroscopic Reagents (e.g., Base) C2->S3 S4 Atmospheric Leak C2->S4 C3->S1 C3->S3 C3->S4 Sol1 Purify & Degas Solvents (Freeze-Pump-Thaw) S1->Sol1 Sol2 Verify Water Content (Karl Fischer Titration) S1->Sol2 S2->Sol1 Sol4 Dry All Reagents (Oven/Desiccator) S3->Sol4 Sol3 Improve Inert Technique (Glovebox/Schlenk Line) S4->Sol3

Sources

Technical Support Center: Optimization of Solvent and Base for 1,8-Dichloroisoquinoline Amination

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for the selective amination of 1,8-dichloroisoquinoline. This guide is designed for researchers, medicinal chemists, and process development scientists who are working with this versatile heterocyclic scaffold. The following content, structured in a question-and-answer format, provides in-depth technical insights, troubleshooting advice, and validated protocols to help you navigate the complexities of this transformation and optimize your reaction conditions.

Frequently Asked Questions & Troubleshooting Guide

Section 1: Fundamental Principles & Reaction Selectivity

Q1: What are the primary challenges when performing an amination on 1,8-dichloroisoquinoline?

The principal challenge is achieving regioselectivity. The 1,8-dichloroisoquinoline substrate has two distinct chlorine atoms at the C1 and C8 positions. These positions exhibit different electronic and steric environments, leading to potential competition and the formation of a mixture of products: 1-amino-8-chloroisoquinoline, 8-amino-1-chloroisoquinoline, and the 1,8-diaminated product. Controlling the reaction to favor a single mono-aminated product is the key objective.

Q2: Which position, C1 or C8, is intrinsically more reactive towards nucleophilic attack, and why?

The C1 position is generally more reactive towards nucleophilic aromatic substitution (SNAr). This heightened reactivity is due to the electronic influence of the adjacent ring nitrogen. The nitrogen atom acts as an electron-withdrawing group through resonance and induction, making the C1 (alpha) position more electron-deficient and thus a more favorable site for nucleophilic attack. This leads to a more stable Meisenheimer-like intermediate during the substitution process[1][2][3]. While C1 is electronically favored, steric hindrance from the incoming nucleophile and catalyst system can sometimes lead to reactions at the less hindered C8 position.

Q3: What is the most common method for the amination of aryl chlorides like 1,8-dichloroisoquinoline?

The Buchwald-Hartwig amination is the state-of-the-art method for this type of C-N bond formation.[4][5][6] This palladium-catalyzed cross-coupling reaction offers broad substrate scope and functional group tolerance, making it highly suitable for complex molecules in drug development.[4][7] It typically involves a palladium precatalyst, a phosphine ligand, a base, and an appropriate solvent.

Section 2: Optimizing the Solvent

Q4: How does the choice of solvent impact the reaction rate and selectivity?

The solvent plays a critical role in a Buchwald-Hartwig reaction. It must solubilize the reactants and catalyst, but its polarity can also influence the reaction mechanism.

  • Nonpolar Aprotic Solvents (e.g., Toluene, Xylenes, Dioxane): These are the most commonly used and often preferred solvents. They are effective at solubilizing the aryl halide and the palladium-ligand complex. In these solvents, anionic bases are required to deprotonate the amine-palladium complex, as the solvent cannot facilitate charge separation effectively on its own.[8] Toluene and xylenes are often good starting points, providing a balance of solubility and a sufficiently high boiling point for efficient catalysis.[5][9]

  • Polar Aprotic Solvents (e.g., DMF, DMSO, NMP): While these solvents can sometimes accelerate reaction rates, they should be used with caution. They can promote undesired side reactions, such as hydrodehalogenation (replacement of a chlorine atom with hydrogen).[9] In some cases, polar solvents can also form stable complexes with the palladium catalyst, potentially inhibiting its activity.[8]

Q5: My reaction is giving low yield and a significant amount of starting material remains. Could the solvent be the problem?

Yes, improper solvent choice is a common cause of low conversion. If you are observing poor solubility of your starting materials or catalyst at the reaction temperature, the reaction will be slow. Consider switching to a solvent with better solubilizing properties or a higher boiling point. For instance, if a reaction is sluggish in toluene (b.p. 111 °C), moving to m-xylene (b.p. 139 °C) can often provide the necessary thermal energy to drive the catalytic cycle forward.[9] Always ensure the solvent is anhydrous, as water can interfere with the catalyst and base.

Table 1: Comparison of Common Solvents for Buchwald-Hartwig Amination

SolventTypeBoiling Point (°C)Key Characteristics & Considerations
TolueneNonpolar Aprotic111Standard choice. Good balance of solubility and boiling point. Often provides clean reactions.[5]
1,4-DioxanePolar Aprotic Ether101Good for solubilizing a wide range of substrates. Can be used at moderate temperatures.
m-XyleneNonpolar Aprotic139Higher boiling point than toluene, useful for less reactive aryl chlorides.[9]
tert-Butanol (t-BuOH)Polar Protic83Sometimes used as a co-solvent, particularly with t-butoxide bases.
DMF / NMPPolar Aprotic153 / 202High boiling points and excellent solubilizing power, but can promote hydrodehalogenation and other side reactions.[9] Use with caution.
Section 3: Selecting the Right Base

Q6: What is the specific role of the base in the Buchwald-Hartwig catalytic cycle?

The base is essential for the catalytic cycle to proceed.[4] Its primary role is to deprotonate the amine nucleophile after it has coordinated to the palladium center, forming the key palladium-amido intermediate.[4][5][8] This intermediate then undergoes reductive elimination to form the desired C-N bond and regenerate the active Pd(0) catalyst.[4][5] The choice and strength of the base can therefore dictate the rate and efficiency of the entire process.

Q7: I'm observing a lot of hydrodehalogenation (loss of chlorine). Is my base too strong?

This is a very likely cause. Strong, sterically hindered bases like sodium tert-butoxide (NaOtBu) are highly effective at promoting the amination but can also facilitate side reactions.[5][10] Hydrodehalogenation can occur via β-hydride elimination from the palladium-amido complex, a pathway that can compete with the desired reductive elimination.[4] If you are seeing significant amounts of monochloroisoquinoline or isoquinoline itself, you should switch to a weaker base.

Q8: Which base should I start with for my 1,8-dichloroisoquinoline amination?

The choice of base depends heavily on the functional group tolerance of your substrate and the pKa of your amine. A good starting point is to screen a strong base and a weaker base.

  • Strong Bases (e.g., NaOtBu, LiHMDS): These are often the most active and can drive reactions to completion at lower temperatures or with lower catalyst loadings.[5][10] However, they are incompatible with base-sensitive functional groups like esters and nitro groups.[5]

  • Weak Bases (e.g., Cs₂CO₃, K₃PO₄): These inorganic bases offer excellent functional group tolerance and are often the best choice for sensitive substrates.[10] They may require higher temperatures or longer reaction times. Cesium carbonate is particularly effective due to its good solubility in many organic solvents.[10]

Table 2: Comparison of Common Bases for Buchwald-Hartwig Amination

BasepKa of Conjugate AcidTypeKey Characteristics & Considerations
Sodium tert-butoxide (NaOtBu)~19Strong, HinderedHigh reactivity, often allows for lower temperatures. Can cause side reactions with sensitive substrates.[5][10]
Lithium Hexamethyldisilazide (LiHMDS)~26Strong, Non-nucleophilicUseful for low-temperature aminations and substrates with protic functional groups.[5]
Cesium Carbonate (Cs₂CO₃)~10.3 (second pKa)Weak, InorganicExcellent functional group tolerance, good solubility. Often a reliable choice for complex molecules.[10]
Potassium Phosphate (K₃PO₄)~12.3 (third pKa)Weak, InorganicGood functional group tolerance, economically attractive. Can be less reactive than Cs₂CO₃.[10]

Troubleshooting & Optimization Workflows

Q9: I am getting a mixture of C1 and C8 amination products. How can I improve selectivity for the C1 position?

To favor the electronically preferred C1 position, you can modulate the steric environment of the catalyst. Using a palladium catalyst with a bulky phosphine ligand (e.g., XPhos, DavePhos, or Josiphos-type ligands) can sterically hinder the approach to the more accessible C8 position, thereby amplifying the intrinsic electronic preference for C1.[6][11] Additionally, running the reaction at the lowest possible temperature that still affords a reasonable rate can often enhance selectivity.

Q10: My goal is the 8-amino-1-chloroisoquinoline product. How can I favor amination at the C8 position?

Selectively targeting the less electronically active C8 position is more challenging. This often requires a strategy that either blocks the C1 position or directs the catalyst to C8. One advanced strategy involves using the N-oxide of the isoquinoline. The N-oxide can act as a directing group, forming a chelate with the palladium catalyst that favors C-H activation or substitution at the C8 position.[12] Alternatively, using a less sterically bulky ligand and a highly reactive amine might favor reaction at the more accessible C8 position, though this is often less predictable.

Q11: My reaction has stalled and is not going to completion. What are my first troubleshooting steps?

When a reaction stalls, a systematic approach is needed. The following workflow diagram outlines the key steps to diagnose and solve the issue.

G start Reaction Stalled (Low Conversion) check_reagents 1. Verify Reagent Purity & Integrity (Amine, Solvent, Base) start->check_reagents check_atmosphere 2. Confirm Inert Atmosphere (Degas solvent, check seals) check_reagents->check_atmosphere check_catalyst 3. Assess Catalyst Activity (Use fresh precatalyst/ligand) check_atmosphere->check_catalyst increase_temp 4a. Increase Temperature (Switch to higher boiling solvent, e.g., Toluene -> Xylene) check_catalyst->increase_temp If all above are OK, consider reaction parameters: change_ligand 4b. Change Ligand (Try a more electron-rich or bulkier ligand) check_catalyst->change_ligand If all above are OK, consider reaction parameters: change_base 4c. Change Base (Switch to a stronger base, e.g., K₃PO₄ -> NaOtBu) check_catalyst->change_base If all above are OK, consider reaction parameters: G cluster_setup Setup (Constant Parameters) cluster_screening Screening Matrix (Variable Parameters) cluster_analysis Analysis P1 Substrate: 1,8-Dichloroisoquinoline (1 equiv) R1 Rxn 1: Toluene NaOtBu R2 Rxn 2: Toluene Cs₂CO₃ R3 Rxn 3: Dioxane NaOtBu R4 Rxn 4: Dioxane Cs₂CO₃ R5 Rxn 5: Xylene K₃PO₄ R6 Rxn 6: Xylene Cs₂CO₃ P2 Amine: (1.1 equiv) P3 Catalyst System: Pd₂(dba)₃ / XPhos A1 Run all reactions at 110°C for 12h A2 Analyze by LC-MS A1->A2 A3 Identify conditions with best: - Conversion - C1:C8 Selectivity - Minimal Side Products A2->A3

Sources

Navigating the Synthesis Maze: A Technical Support Guide for Reactions Involving 1,8-Dichloroisoquinoline

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Welcome to the technical support center for navigating the complexities of reactions involving 1,8-dichloroisoquinoline. As a versatile building block in medicinal chemistry and materials science, its successful functionalization is often pivotal. This guide, structured from the perspective of a Senior Application Scientist, provides in-depth, field-proven insights into common challenges and their solutions. We will move beyond simple procedural lists to explain the "why" behind each step, ensuring your experimental success.

I. Core Principles & Safety First

Understanding the Reactivity of 1,8-Dichloroisoquinoline

1,8-Dichloroisoquinoline presents a unique reactivity profile. The chlorine atom at the 1-position is significantly more activated towards nucleophilic attack than the one at the 8-position. This is due to the electron-withdrawing effect of the ring nitrogen, which stabilizes the Meisenheimer intermediate formed during nucleophilic aromatic substitution (SNAr) at the C1 position.[1][2][3] The chlorine at C8 is less reactive towards nucleophiles but can participate in metal-catalyzed cross-coupling reactions.

Mandatory Safety Precautions

Before commencing any experiment, it is crucial to adhere to strict safety protocols.

  • Handling: 1,8-Dichloroisoquinoline and its derivatives are potentially harmful if swallowed, in contact with skin, or inhaled.[4] Always handle this compound in a well-ventilated fume hood.[5][6]

  • Personal Protective Equipment (PPE): Wear appropriate PPE, including chemical-resistant gloves, safety goggles, and a lab coat.[5][6]

  • Waste Disposal: Dispose of all chemical waste according to your institution's guidelines.

  • SDS Review: Always consult the Safety Data Sheet (SDS) for 1,8-dichloroisoquinoline and all other reagents before use.[7]

II. Nucleophilic Aromatic Substitution (SNAr) at the C1-Position

The selective substitution of the C1 chlorine is a common transformation. However, achieving high yields and purity can be challenging.

Troubleshooting and FAQs

Q1: My SNAr reaction is sluggish or shows no conversion. What are the likely causes?

  • Insufficient Activation: While the C1 position is activated, strong electron-donating groups elsewhere on the isoquinoline ring can decrease its electrophilicity.

  • Weak Nucleophile: The nucleophile might not be strong enough to attack the aromatic ring. Consider converting it to a more potent form (e.g., using a base to deprotonate an alcohol or amine).

  • Inappropriate Solvent: The solvent plays a crucial role in SNAr reactions. Aprotic polar solvents like DMF, DMSO, or NMP are generally preferred as they solvate the cation of the nucleophile's salt, leaving the anion more reactive.

  • Low Temperature: Many SNAr reactions require elevated temperatures to overcome the activation energy barrier.

Q2: I am observing the formation of multiple products. How can I improve selectivity?

  • Competitive C8 Substitution: While less reactive, the C8 position can undergo substitution under harsh conditions (e.g., very high temperatures, strongly basic conditions). Try running the reaction at a lower temperature for a longer duration.

  • Side Reactions of the Nucleophile: The nucleophile itself might be unstable under the reaction conditions. Ensure it is pure and consider if it can undergo self-condensation or decomposition.

Q3: The workup is messy, and I'm struggling to isolate my product. What is a robust workup procedure?

A well-designed workup is critical for obtaining a pure product. The following is a general, yet robust, protocol that can be adapted.

Step-by-Step Workup Protocol for SNAr Reactions
  • Quenching the Reaction:

    • Rationale: To neutralize any remaining reactive species and facilitate extraction.

    • Procedure: Cool the reaction mixture to room temperature. Slowly add water or a saturated aqueous solution of ammonium chloride (NH₄Cl). The choice of quenching agent depends on the nature of the nucleophile and any excess base. For instance, if a strong base like NaH was used, a careful quench with water is appropriate. If the reaction is acidic, a mild base like sodium bicarbonate solution can be used.

  • Liquid-Liquid Extraction:

    • Rationale: To separate the desired product from inorganic salts and highly polar impurities.

    • Procedure: Transfer the quenched reaction mixture to a separatory funnel. Extract the aqueous layer with an appropriate organic solvent (see table below). Repeat the extraction 2-3 times to maximize product recovery.

Common Extraction Solvents Properties & Use Cases
Ethyl Acetate (EtOAc)Good general-purpose solvent for moderately polar compounds.
Dichloromethane (DCM)Effective for a wide range of compounds, but denser than water.[6]
Diethyl Ether (Et₂O)Good for less polar compounds; highly volatile.
  • Washing the Organic Layer:

    • Rationale: To remove residual water-soluble impurities.

    • Procedure: Wash the combined organic extracts sequentially with:

      • Water: To remove any remaining quenching agent or highly polar byproducts.

      • Brine (saturated NaCl solution): To break up emulsions and remove the bulk of dissolved water.

  • Drying and Concentration:

    • Rationale: To remove residual water from the organic solvent before evaporation.

    • Procedure: Dry the organic layer over an anhydrous drying agent (e.g., Na₂SO₄, MgSO₄). Filter off the drying agent and concentrate the filtrate under reduced pressure using a rotary evaporator.

  • Purification:

    • Rationale: To isolate the desired product from any remaining impurities.

    • Procedure: The crude product can be purified by:

      • Column Chromatography: The most common method. Use a solvent system determined by thin-layer chromatography (TLC) analysis.

      • Recrystallization: If the product is a solid, this can be a highly effective purification technique.

      • Distillation: For liquid products that are thermally stable.

SNAr_Workup cluster_reaction Reaction Mixture cluster_workup Aqueous Workup cluster_purification Purification rxn 1,8-Dichloroisoquinoline + Nucleophile in Solvent quench 1. Quench (e.g., H₂O or sat. NH₄Cl) rxn->quench Cool to RT extract 2. Liquid-Liquid Extraction (e.g., EtOAc) quench->extract wash 3. Wash Organic Layer (H₂O, Brine) extract->wash dry 4. Dry & Concentrate (Na₂SO₄, Rotovap) wash->dry purify 5. Purify Crude Product (Column Chromatography, Recrystallization, or Distillation) dry->purify product Pure C1-Substituted Isoquinoline purify->product

Caption: General SNAr Workup Workflow.

III. Suzuki-Miyaura Cross-Coupling Reactions

This powerful palladium-catalyzed reaction allows for the formation of C-C bonds, typically at the C8 position, though C1 can also react.[8][9][10][11]

Troubleshooting and FAQs

Q1: My Suzuki-Miyaura coupling is not working. What should I check first?

  • Catalyst and Ligand: The choice of palladium source (e.g., Pd(PPh₃)₄, PdCl₂(dppf)) and ligand is crucial. Electron-rich phosphine ligands can facilitate the oxidative addition step.[12]

  • Base: The base (e.g., K₂CO₃, Cs₂CO₃, K₃PO₄) is essential for the transmetalation step.[13] The base must be anhydrous and finely powdered for optimal results.

  • Solvent and Water Content: A mixture of an organic solvent (e.g., dioxane, toluene, DMF) and a small amount of water is often necessary.[12][14] However, too much water can lead to hydrolysis of the boronic acid.

  • Degassing: These reactions are sensitive to oxygen, which can deactivate the palladium catalyst.[15] Thoroughly degas the reaction mixture by bubbling with an inert gas (argon or nitrogen) or by freeze-pump-thaw cycles.

Q2: I am observing significant amounts of homocoupling of my boronic acid. How can I prevent this?

  • Palladium(0) Source: Using a Pd(0) source like Pd(PPh₃)₄ can sometimes minimize homocoupling compared to Pd(II) precursors which can oxidize the boronic acid.[15]

  • Reaction Conditions: Lowering the reaction temperature or using a less reactive base might reduce the rate of homocoupling.

  • Purity of Reagents: Ensure the boronic acid is pure, as impurities can sometimes promote side reactions.

Q3: How do I effectively remove the palladium catalyst and other inorganic residues during the workup?

Residual palladium and inorganic salts are common contaminants. A multi-step workup is often required.

Step-by-Step Workup Protocol for Suzuki-Miyaura Reactions
  • Initial Filtration:

    • Rationale: To remove the bulk of the inorganic salts and the palladium catalyst which may have precipitated.

    • Procedure: After cooling the reaction to room temperature, dilute the mixture with an organic solvent like ethyl acetate or toluene. Filter the mixture through a pad of Celite®. Wash the Celite® pad with additional solvent to ensure all the product is collected.

  • Aqueous Wash:

    • Rationale: To remove the remaining water-soluble byproducts and base.

    • Procedure: Transfer the filtrate to a separatory funnel and wash with water. If an emulsion forms, adding brine can help to break it.

  • Complexation/Scavenging of Residual Palladium (Optional but Recommended):

    • Rationale: To remove trace amounts of dissolved palladium that can color the final product and interfere with subsequent reactions.

    • Procedure:

      • Aqueous Wash with a Chelating Agent: Wash the organic layer with an aqueous solution of a chelating agent like thiourea or sodium N,N-diethyldithiocarbamate.

      • Silica Gel Plug: Pass the organic solution through a short plug of silica gel. The polar silica can adsorb residual palladium complexes.

  • Drying and Concentration:

    • Procedure: Dry the organic layer over an anhydrous drying agent (e.g., Na₂SO₄), filter, and concentrate under reduced pressure.

  • Purification:

    • Procedure: Purify the crude product using column chromatography on silica gel. A gradient elution is often necessary to separate the desired product from non-polar byproducts (like homocoupled boronic acid) and more polar impurities.

Suzuki_Workup cluster_reaction Reaction Mixture cluster_workup Workup & Purification rxn 1,8-Dichloroisoquinoline + Boronic Acid + Pd Catalyst + Base in Solvent filter 1. Dilute & Filter (through Celite®) rxn->filter Cool to RT wash 2. Aqueous Wash (H₂O, Brine) filter->wash scavenge 3. Pd Scavenging (Optional) (e.g., Thiourea wash or Silica Plug) wash->scavenge dry 4. Dry & Concentrate (Na₂SO₄, Rotovap) scavenge->dry purify 5. Column Chromatography dry->purify product Pure C-C Coupled Isoquinoline purify->product

Caption: Suzuki-Miyaura Workup Workflow.

IV. Concluding Remarks

The successful functionalization of 1,8-dichloroisoquinoline hinges on a thorough understanding of its reactivity and a meticulous approach to both the reaction and its subsequent workup. By anticipating potential pitfalls and employing robust purification strategies, researchers can efficiently access a diverse range of novel isoquinoline derivatives. This guide serves as a foundational resource, and it is always recommended to consult the primary literature for specific reaction conditions and optimizations.

V. References

  • Advances in Metal-Catalyzed Cross-Coupling Reactions of Halogenated Quinazolinones and Their Quinazoline Derivatives. (n.d.). MDPI. Retrieved January 30, 2026, from [Link]

  • Regioselective Nucleophilic Aromatic Substitution: Theoretical and Experimental Insights into 4-Aminoquinazoline Synthesis as a Privileged Structure in Medicinal Chemistry. (2024). Molecules. Retrieved January 30, 2026, from [Link]

  • Radical Chlorination of Non-Resonant Heterobenzylic C–H Bonds and High-Throughput Diversification of Heterocycles. (2018). Nature Chemistry. Retrieved January 30, 2026, from [Link]

  • Isoquinoline. (n.d.). In Science of Synthesis. Georg Thieme Verlag. Retrieved January 30, 2026, from [Link]

  • Using Hydrolysis to Improve Urine Drug Test Accuracy. (2018). American Association for Clinical Chemistry. Retrieved January 30, 2026, from [Link]

  • Diagnosing issues with a failed Suzuki coupling? (2019). Reddit. Retrieved January 30, 2026, from [Link]

  • 1,8-Dichloroisoquinoline. (n.d.). Sunway Pharm Ltd. Retrieved January 30, 2026, from [Link]

  • Reactions of Isoquinoline | TYBSc Chemistry. (2021, October 13). YouTube. Retrieved January 30, 2026, from [Link]

  • Transition-metal catalyzed oxidative cross-coupling reactions to form C–C bonds involving organometallic reagents as nucleophiles. (2011). Chemical Society Reviews. Retrieved January 30, 2026, from [Link]

  • How can I solve my problem with Suzuki coupling? (2014). ResearchGate. Retrieved January 30, 2026, from [Link]

  • Nucleophilic Aromatic Substitution: Introduction and Mechanism. (2018). Master Organic Chemistry. Retrieved January 30, 2026, from [Link]

  • Greener alternatives for synthesis of isoquinoline and its derivatives: a comparative review of eco-compatible synthetic routes. (2025). RSC Advances. Retrieved January 30, 2026, from [Link]

  • Synthesis of Heteroaryl Sulfonamides from Organozinc Reagents and 2,4,6-Trichlorophenyl Chlorosulfate. (2015). Organic Letters. Retrieved January 30, 2026, from [Link]

  • Suzuki Coupling | 365 Chemistry | Problem | Question | Solved. (2022, December 31). YouTube. Retrieved January 30, 2026, from [Link]

  • Advances in Transition Metal (Pd, Ni, Fe)-Catalyzed Cross-Coupling Reactions Using Alkyl-Organometallics as Reaction Partners. (2012). ACS Catalysis. Retrieved January 30, 2026, from [Link]

  • Suzuki-Miyaura cross-coupling: Practical Guide. (n.d.). Yoneda Labs. Retrieved January 30, 2026, from [Link]

  • Active chloro-heterocycles. (n.d.). Fisher Scientific. Retrieved January 30, 2026, from [Link]

  • nucleophilic aromatic substitutions. (2019, January 19). YouTube. Retrieved January 30, 2026, from [Link]

  • 7,8-Dichloro-1,2,3,4-tetrahydroisoquinoline. (n.d.). PubChem. Retrieved January 30, 2026, from [Link]

  • Isoquinoline synthesis. (n.d.). Organic Chemistry Portal. Retrieved January 30, 2026, from [Link]

  • Cross Coupling Reactions - Catalytic Cycle Key Features. (2018, April 27). YouTube. Retrieved January 30, 2026, from [Link]

  • Suzuki Coupling. (n.d.). Organic Chemistry Portal. Retrieved January 30, 2026, from [Link]

  • Chlorine Safety. (n.d.). Texas Department of Insurance. Retrieved January 30, 2026, from [Link]

  • Nucleophilic Aromatic Substitution. (2025). Chemistry LibreTexts. Retrieved January 30, 2026, from [Link]

  • Heterocyclic syntheses with malonyl chloride. Part IX. 2-Substituted 4-chloro-6-pyrimidones from certain nitriles. (1968). Journal of the Chemical Society C: Organic. Retrieved January 30, 2026, from [Link]

  • Dichloromethane (Methylene Chloride) Hazards & Safety Information. (2015). VelocityEHS. Retrieved January 30, 2026, from [Link]

  • Cross-coupling reaction. (n.d.). In Wikipedia. Retrieved January 30, 2026, from [Link]

  • 4,7-Dichloroquinoline. (n.d.). PubChem. Retrieved January 30, 2026, from [Link]

  • Isoquinoline. (n.d.). In Wikipedia. Retrieved January 30, 2026, from [Link]

  • Nucleophilic aromatic substitution. (n.d.). In Wikipedia. Retrieved January 30, 2026, from [Link]

  • 2021 Heterocycles Lecture 11. (2021, May 10). YouTube. Retrieved January 30, 2026, from [Link]

  • Quinoline, Isoquinoline and Acridine synthesis, reactions and applications. (2021, February 16). YouTube. Retrieved January 30, 2026, from [Link]

  • 2,8-Dichloroquinoline. (n.d.). PubChem. Retrieved January 30, 2026, from [Link]

  • A Study of an 8-Aminoquinoline-Directed C(sp2)–H Arylation Reaction on the Route to Chiral Cyclobutane Keto Acids from Myrtenal. (2022). Molecules. Retrieved January 30, 2026, from [Link]

Sources

Technical Support Center: Enhancing the Stability of 1,8-Dichloroisoquinoline Intermediates

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for 1,8-dichloroisoquinoline and its derivatives. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth technical assistance and troubleshooting for challenges related to the stability of these important intermediates. Here, we move beyond simple protocols to explain the underlying chemical principles governing the stability of 1,8-dichloroisoquinoline, empowering you to make informed decisions in your experimental design.

Introduction: The Dual Nature of 1,8-Dichloroisoquinoline's Reactivity

1,8-Dichloroisoquinoline is a valuable building block in medicinal chemistry and materials science. However, its utility is intrinsically linked to its reactivity, which can also be a source of instability. The two chlorine atoms on the isoquinoline core are susceptible to various reactions, and understanding these pathways is key to preventing unwanted degradation. This guide will address common stability issues, their root causes, and provide practical solutions.

Frequently Asked Questions (FAQs) and Troubleshooting

FAQ 1: My solution of 1,8-dichloroisoquinoline is turning yellow/brown. What is causing this discoloration?

Answer:

Discoloration is a common indicator of degradation. The most probable cause is a combination of factors, primarily hydrolysis and photodecomposition , which can lead to the formation of colored byproducts.

  • Causality: The isoquinoline ring system, particularly with electron-withdrawing chloro-substituents, can be susceptible to nucleophilic attack by water, especially under neutral to alkaline conditions.[1][2] This hydrolysis can lead to the formation of chlorohydroxyisoquinolines or other related compounds which may be colored or can polymerize to form colored species. Furthermore, halogenated aromatic compounds are known to be sensitive to light, which can induce the formation of radical species and subsequent decomposition pathways.[3][4]

  • Troubleshooting:

    • Solvent Choice: Ensure you are using a dry, aprotic solvent for your reactions and storage. If an aqueous or protic solvent is necessary for your reaction, consider running the reaction at a lower temperature and for a shorter duration.

    • pH Control: If your reaction conditions permit, maintaining a slightly acidic pH can significantly slow down the rate of hydrolysis.[1][2]

    • Light Protection: Always store solutions of 1,8-dichloroisoquinoline in amber vials or wrap your glassware in aluminum foil to protect it from light.[5]

FAQ 2: I am seeing an unexpected loss of my starting material during my reaction, even with mild nucleophiles. Why is my 1,8-dichloroisoquinoline so reactive?

Answer:

The chlorine atoms in 1,8-dichloroisoquinoline are activated towards nucleophilic aromatic substitution (SNAr) . This is a key feature of its chemistry but can lead to unwanted side reactions if not properly controlled.

  • Mechanistic Insight: The nitrogen atom in the isoquinoline ring acts as an electron-withdrawing group, which polarizes the C-Cl bonds and stabilizes the negatively charged intermediate (Meisenheimer complex) formed during nucleophilic attack.[6][7] This makes the chlorine atoms, particularly at the 1-position, more susceptible to displacement by nucleophiles compared to a simple chlorobenzene.[8][9]

  • Experimental Strategy:

    • Temperature Control: Perform your reactions at the lowest possible temperature that still allows for a reasonable reaction rate.

    • Nucleophile Stoichiometry: Use a controlled amount of your nucleophile, avoiding large excesses that can promote side reactions.

    • Protecting Groups: In complex syntheses, consider if protecting other functional groups on your nucleophile is necessary to prevent unwanted reactions with the dichloroisoquinoline core.

FAQ 3: I have isolated my product, but I suspect it contains impurities from the degradation of my 1,8-dichloroisoquinoline starting material. What are the likely impurities and how can I detect them?

Answer:

Common impurities arise from the synthetic route of 1,8-dichloroisoquinoline and its subsequent degradation.

  • Potential Impurities from Synthesis: The synthesis of chlorinated isoquinolines can sometimes result in the formation of regioisomers or incompletely chlorinated products.[10][11] It is also possible to have residual starting materials or reagents from the synthesis.[12]

  • Common Degradation Products: The primary degradation products to look for are monochloro-hydroxy-isoquinolines and dihydroxy-isoquinoline, resulting from hydrolysis.

  • Detection Methods:

    • Thin Layer Chromatography (TLC): A quick way to check for the presence of more polar impurities (like hydroxylated byproducts).

    • High-Performance Liquid Chromatography (HPLC): The preferred method for quantifying the purity of your sample and detecting minor impurities.

    • Liquid Chromatography-Mass Spectrometry (LC-MS): Ideal for identifying the molecular weights of unknown impurities, which can help in elucidating their structures.

Protocols for Enhancing Stability

Protocol 1: Recommended Storage Conditions for 1,8-Dichloroisoquinoline

To ensure the long-term stability of your 1,8-dichloroisoquinoline, follow these storage guidelines:

  • Solid Storage:

    • Store the solid compound in a tightly sealed container.

    • Keep the container in a cool, dry place, such as a desiccator.[13]

    • Protect from light by using an amber vial or storing it in a dark cabinet.

  • Solution Storage:

    • If you must store it in solution, use a dry, aprotic solvent (e.g., anhydrous THF, dioxane, or toluene).

    • Store solutions at a low temperature (-20°C is recommended for long-term storage).

    • As with the solid, protect solutions from light.

Protocol 2: Inert Atmosphere Handling for Sensitive Reactions

For reactions that are particularly sensitive to moisture and air, handling 1,8-dichloroisoquinoline under an inert atmosphere is crucial.

  • Preparation: Dry all glassware in an oven at >100°C for several hours and allow to cool in a desiccator.

  • Inerting: Assemble your reaction apparatus and purge with a stream of dry nitrogen or argon for 10-15 minutes.

  • Reagent Transfer: Use syringes or cannulas to transfer anhydrous solvents and liquid reagents. Add solid 1,8-dichloroisoquinoline under a positive pressure of the inert gas.

  • Reaction: Maintain a positive pressure of the inert gas throughout the reaction by using a balloon or a bubbler.

Data Summary

Parameter Condition Effect on Stability Recommendation
Moisture Presence of waterPromotes hydrolysisUse anhydrous solvents and store in a dry environment.[13]
pH Alkaline (>7)Accelerates hydrolysisMaintain a slightly acidic to neutral pH if possible.[1][2]
Light UV or ambient lightCan induce photodegradationStore in amber containers or protect from light.[5]
Temperature Elevated temperaturesIncreases rate of all degradation pathwaysStore at low temperatures and run reactions at the lowest effective temperature.
Oxygen Presence of airCan lead to oxidative degradationHandle under an inert atmosphere for sensitive applications.

Visualizing Degradation Pathways and Experimental Workflows

To better understand the processes discussed, the following diagrams illustrate the key degradation pathway and a recommended experimental workflow for handling this sensitive intermediate.

cluster_degradation Potential Degradation Pathways 1,8-Dichloroisoquinoline 1,8-Dichloroisoquinoline Monochloro-hydroxy-isoquinoline Monochloro-hydroxy-isoquinoline 1,8-Dichloroisoquinoline->Monochloro-hydroxy-isoquinoline Hydrolysis (H2O, OH-) Polymeric Byproducts Polymeric Byproducts 1,8-Dichloroisoquinoline->Polymeric Byproducts Photodecomposition (hv) Dihydroxy-isoquinoline Dihydroxy-isoquinoline Monochloro-hydroxy-isoquinoline->Dihydroxy-isoquinoline Further Hydrolysis

Caption: Key degradation pathways for 1,8-dichloroisoquinoline.

cluster_workflow Recommended Experimental Workflow start Start: Solid 1,8-Dichloroisoquinoline storage Store in cool, dry, dark conditions start->storage weigh Weigh quickly in a low-humidity environment storage->weigh dissolve Dissolve in anhydrous, aprotic solvent weigh->dissolve inert Purge reaction vessel with N2 or Ar dissolve->inert reaction Run reaction at low temperature inert->reaction workup Aqueous workup (if necessary, keep cold and brief) reaction->workup purify Purify product (e.g., column chromatography) workup->purify end End: Pure Product purify->end

Caption: A workflow for handling 1,8-dichloroisoquinoline.

References

  • Stabilization of halogenated solvents.
  • Methods for stabilizing lithiated halogen-substituted aromatic compounds.
  • 1,8-Dichloroisoquinoline. Lead Sciences. [Link]

  • Assessment of aerobic biodegradation of lower-chlorinated benzenes in contaminated groundwater using field-derived microcosms an. Journal of Environmental Sciences. [Link]

  • Use of halogenated sulfonates as a stabilizer booster in PVC.
  • Effect of pH on the stability of methacholine chloride in solution. PubMed. [Link]

  • Preparation method and purification method of 5-chloro-8-hydroxyquinoline.
  • Photochemical Degradation of Short-Chain Chlorinated Paraffins in Aqueous Solution by Hydrated Electrons and Hydroxyl Radicals. ChemRxiv. [Link]

  • Kinetics of Aromatic Nitrogen-Containing Heterocycle Oxidation with Chlorine Dioxide and Formation of Free Available Chlorine as a Secondary Oxidant. ACS Publications. [Link]

  • THE KINETICS OF THE HYDROLYSIS OF CHLORINE. III. THE REACTION IN THE PRESENCE OF VARIOUS BASES, AND A DISCUSSION OF THE MECHANISM. ACS Publications. [Link]

  • Reactivity of Halogenoarenes (Cambridge (CIE) A Level Chemistry): Revision Note. Save My Exams. [Link]

  • General pathway of isoquinoline degradation showing the relative... ResearchGate. [Link]

  • Transformation of Cyclic Amides and Uracil-Derived Nitrogen Heterocycles During Chlorination. ResearchGate. [Link]

  • Halogenating Enzymes for Active Agent Synthesis: First Steps Are Done and Many Have to Follow. MDPI. [Link]

  • Relative Ease of Hydrolysis (Cambridge (CIE) A Level Chemistry): Revision Note. Save My Exams. [Link]

  • Effects of storage conditions and pH on chlorine loss in electrolyzed oxidizing (EO) water. PubMed. [Link]

  • Nucleophilic aromatic substitution reactions of chloroazines with bisulfide (HS-) and polysulfides (Sn2-). PubMed. [Link]

  • Biodegradability of chlorinated solvents and related chlorinated aliphatic compounds. Euro Chlor. [Link]

  • Transformation of cyclic amides and uracil-derived nitrogen heterocycles during chlorination. PubMed. [Link]

  • Nucleophilic Substitution Reactions - Haloarenes. CK-12 Foundation. [Link]

  • 4,7-dichloroquinoline. Organic Syntheses. [Link]

  • Halogen Stabilization As An Efficient Biocidal Treatment Program In Wet-End Papermaking Applications. Water Online. [Link]

  • Why are chlorinated pollutants so difficult to degrade aerobically? Redox stress limits 1,3-dichloprop-1-ene metabolism by Pseudomonas pavonaceae. PubMed Central. [Link]

  • Impurities and Degradation products. ArtMolecule. [Link]

  • Effect of Water pH on the Chemical Stability of Pesticides. Utah State University DigitalCommons@USU. [Link]

  • Specific Chemical Handling and Storage. University of Wisconsin-Milwaukee. [Link]

  • Nucleophilic Acyl Substitution Reactions. Chemistry LibreTexts. [Link]

  • Kinetics of the Hydrolysis of Acyl Chlorides in Pure Water. ResearchGate. [Link]

  • (PDF) Photochemical Degradation of Short-Chain Chlorinated Paraffins in Aqueous Solution by Hydrated Electrons and Hydroxyl Radicals. ResearchGate. [Link]

  • Predicting the Effect of pH on Stability and Solubility of Polymorphs, Hydrates, and Cocrystals. ResearchGate. [Link]

  • Identification and synthesis of impurities formed during sertindole preparation. De Gruyter. [Link]

  • Kinetics of aryl halide hydrolysis using isothermal and temperature-programmed reaction analyses. ACS Publications. [Link]

  • nucleophilic aromatic substitutions. YouTube. [Link]

  • 4,7-Dichloroquinoline. Naarini Molbio Pharma. [Link]

  • kinetics water/alkali hydrolysis of halogenoalkanes reaction rate expression orders of reaction explained Advanced A Level GCE revision notes. Doc Brown's Chemistry. [Link]

Sources

Validation & Comparative

A Senior Application Scientist's Guide to Palladium-Catalyzed Cross-Coupling of 1,8-Dichloroisoquinoline: A Comparative Analysis

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

The selective functionalization of dihalogenated heterocycles is a cornerstone of modern medicinal chemistry and materials science. Among these, the 1,8-disubstituted isoquinoline scaffold is a privileged motif found in numerous biologically active compounds and functional materials. The ability to selectively introduce diverse substituents at the C1 and C8 positions of 1,8-dichloroisoquinoline via palladium-catalyzed cross-coupling reactions offers a powerful strategy for the rapid generation of molecular complexity.

This guide provides a comparative analysis of palladium catalysts for the Suzuki-Miyaura, Buchwald-Hartwig, and Sonogashira coupling reactions of 1,8-dichloroisoquinoline. We will delve into the nuances of catalyst selection, reaction optimization, and the mechanistic rationale that governs regioselectivity, providing you with the insights to accelerate your research and development endeavors.

The Challenge of Regioselectivity in 1,8-Dichloroisoquinoline Coupling

The primary challenge in the functionalization of 1,8-dichloroisoquinoline lies in achieving selective mono-substitution at either the C1 or C8 position. The electronic environment of the isoquinoline ring system dictates that the C1 position is generally more electron-deficient and thus more susceptible to oxidative addition by a Pd(0) catalyst. This inherent reactivity provides a basis for achieving C1-selectivity. However, steric factors and the specific choice of catalyst and ligand can be leveraged to modulate this selectivity and, in some cases, favor reaction at the C8 position.

Comparative Analysis of Palladium Catalysts

The choice of the palladium catalyst, particularly the ancillary ligand, is paramount in controlling the outcome of the cross-coupling reaction. Below, we compare various catalyst systems for Suzuki-Miyaura, Buchwald-Hartwig, and Sonogashira couplings, drawing upon experimental data from analogous dihaloquinoline systems where direct comparative data for 1,8-dichloroisoquinoline is limited.

Suzuki-Miyaura Coupling: Forging C-C Bonds

The Suzuki-Miyaura reaction is a versatile method for creating carbon-carbon bonds. For the mono-arylation of 1,8-dichloroisoquinoline, the selection of the palladium catalyst and reaction conditions is critical to control the extent of the reaction and prevent the formation of di-substituted products.

Catalyst SystemLigandBaseSolventTemp. (°C)Typical Yield (Mono-arylation)Regioselectivity
Pd(PPh₃)₄TriphenylphosphineK₂CO₃Toluene/H₂O80-100Good to ExcellentPredominantly C1
PdCl₂(dppf)dppfCs₂CO₃Dioxane90-110Good to ExcellentPredominantly C1
Pd₂(dba)₃ / XPhosXPhosK₃PO₄t-BuOH80-100ExcellentHigh C1 selectivity

Causality Behind Experimental Choices:

  • Pd(PPh₃)₄: This is a classic, air-stable catalyst that is effective for a wide range of Suzuki couplings. The relatively lower reactivity compared to more modern catalysts can be advantageous for achieving mono-substitution.

  • PdCl₂(dppf): The bidentate dppf ligand often enhances catalytic activity and stability. The use of a stronger base like cesium carbonate can promote the transmetalation step.

  • Pd₂(dba)₃ / XPhos: Buchwald-type ligands like XPhos are electron-rich and bulky, promoting both oxidative addition and reductive elimination, leading to high catalytic turnover. These systems often provide excellent yields and selectivity under milder conditions.

Buchwald-Hartwig Amination: Constructing C-N Bonds

The Buchwald-Hartwig amination is a powerful tool for the synthesis of arylamines. Studies on the amination of 2,8-dichloroquinoline provide valuable insights into catalyst performance for the analogous 1,8-dichloroisoquinoline.

Catalyst SystemLigandBaseSolventTemp. (°C)Yield (Mono-amination at C8 of 2,8-dichloroquinoline)
Pd(dba)₂ / BINAPBINAPt-BuONaToluene10075%
Pd(dba)₂ / DavePhosDavePhost-BuONaToluene10085%

Expertise & Experience Insights:

  • The amination of dichloroquinolines often shows a preference for the position further from the nitrogen atom (C8 in the 2,8-isomer), suggesting that for 1,8-dichloroisoquinoline, selective amination at C8 might be achievable. This is likely due to steric hindrance from the peri-hydrogen at the C8 position influencing the approach of the bulky catalyst.

  • BINAP: A widely used chiral bisphosphine ligand that can be effective in amination reactions.

  • DavePhos: A bulky, electron-rich dialkylbiaryl phosphine ligand from the Buchwald group that often provides higher yields and rates in challenging amination reactions, as demonstrated by the higher yield in the amination of 2,8-dichloroquinoline.

Sonogashira Coupling: Introducing Alkynyl Moieties

The Sonogashira coupling enables the formation of C(sp²)-C(sp) bonds, introducing valuable alkynyl functionalities. The regioselectivity of Sonogashira couplings on dihalo-heterocycles is highly dependent on the catalyst system.

Catalyst SystemLigandCo-catalystBaseSolventTemp. (°C)Expected Regioselectivity
Pd(PPh₃)₄PPh₃CuIEt₃NTHF/DMFRT - 60Predominantly C1
PdCl₂(PPh₃)₂PPh₃CuIi-Pr₂NHDioxane50 - 80Predominantly C1
Pd₂(dba)₃ / XantphosXantphos- (Copper-free)Cs₂CO₃Toluene80 - 110Potentially altered selectivity

Trustworthiness Through Mechanistic Understanding:

  • In dihalo-heterocycles, Sonogashira couplings often favor the more electron-deficient position. For 1,8-dichloroisoquinoline, this would be the C1 position.

  • The use of monodentate phosphine ligands like PPh₃ generally leads to the expected electronic-driven selectivity.[1]

  • Bidentate ligands with a large bite angle, such as Xantphos, can alter the geometry of the palladium center and potentially influence the regioselectivity of the oxidative addition step, offering a handle to tune the reaction outcome.[1] Copper-free conditions with such ligands can also be beneficial in simplifying the reaction mixture and avoiding copper-catalyzed side reactions.

Experimental Protocols: A Self-Validating System

The following protocols are designed to be robust starting points for your investigations. Remember that for each new substrate combination, optimization of reaction parameters may be necessary.

General Protocol for Mono-Suzuki-Miyaura Coupling of 1,8-Dichloroisoquinoline
  • Reaction Setup: To an oven-dried Schlenk tube, add 1,8-dichloroisoquinoline (1.0 equiv.), the arylboronic acid (1.1 equiv.), the palladium catalyst (e.g., Pd(PPh₃)₄, 2-5 mol%), and the base (e.g., K₂CO₃, 2.0 equiv.).

  • Solvent Addition: Evacuate and backfill the tube with argon or nitrogen three times. Add the degassed solvent system (e.g., toluene/water 4:1).

  • Reaction: Heat the reaction mixture to the desired temperature (e.g., 90 °C) and stir for the required time (monitor by TLC or LC-MS).

  • Work-up: After cooling to room temperature, dilute the reaction mixture with ethyl acetate and water. Separate the organic layer, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purification: Purify the crude product by column chromatography on silica gel.

General Protocol for Mono-Buchwald-Hartwig Amination of 1,8-Dichloroisoquinoline
  • Reaction Setup: To a glovebox or under a positive pressure of argon, add the palladium precursor (e.g., Pd₂(dba)₃, 1-2 mol%), the ligand (e.g., DavePhos, 2-4 mol%), and the base (e.g., NaOtBu, 1.2 equiv.).

  • Reagent Addition: Add 1,8-dichloroisoquinoline (1.0 equiv.) and the amine (1.1 equiv.) followed by the anhydrous, degassed solvent (e.g., toluene).

  • Reaction: Seal the reaction vessel and heat to the desired temperature (e.g., 100 °C). Monitor the reaction progress by TLC or LC-MS.

  • Work-up: After completion, cool the reaction to room temperature and quench with saturated aqueous ammonium chloride. Extract with an organic solvent (e.g., ethyl acetate), wash the combined organic layers with brine, dry, and concentrate.

  • Purification: Purify the residue by flash chromatography.

General Protocol for Mono-Sonogashira Coupling of 1,8-Dichloroisoquinoline
  • Reaction Setup: To a Schlenk tube, add 1,8-dichloroisoquinoline (1.0 equiv.), the palladium catalyst (e.g., Pd(PPh₃)₄, 2-5 mol%), and the copper(I) co-catalyst (e.g., CuI, 1-2 mol%).

  • Reagent and Solvent Addition: Evacuate and backfill with an inert gas. Add the degassed solvent (e.g., THF), the base (e.g., triethylamine, 2.0 equiv.), and the terminal alkyne (1.2 equiv.).

  • Reaction: Stir the reaction mixture at room temperature or with gentle heating (e.g., 50 °C) until the starting material is consumed (monitor by TLC or GC-MS).

  • Work-up: Remove the solvent under reduced pressure. Dissolve the residue in an organic solvent and wash with aqueous ammonia to remove copper salts, followed by water and brine. Dry the organic layer and concentrate.

  • Purification: Purify the crude product by column chromatography.

Visualizing the Catalytic Cycles

Understanding the underlying mechanisms is crucial for troubleshooting and optimizing these reactions.

Suzuki_Coupling Pd(0)L2 Pd(0)L2 Oxidative Addition Oxidative Addition Pd(0)L2->Oxidative Addition Ar-X Ar-Pd(II)(X)L2 Ar-Pd(II)(X)L2 Oxidative Addition->Ar-Pd(II)(X)L2 Transmetalation Transmetalation Ar-Pd(II)(X)L2->Transmetalation Ar'B(OH)2 / Base Ar-Pd(II)(Ar')L2 Ar-Pd(II)(Ar')L2 Transmetalation->Ar-Pd(II)(Ar')L2 Reductive Elimination Reductive Elimination Ar-Pd(II)(Ar')L2->Reductive Elimination Reductive Elimination->Pd(0)L2 Regeneration Ar-Ar' Product Reductive Elimination->Ar-Ar'

Caption: Catalytic cycle for the Suzuki-Miyaura cross-coupling reaction.

Buchwald_Hartwig_Amination Pd(0)L Pd(0)L Oxidative Addition Oxidative Addition Pd(0)L->Oxidative Addition Ar-X Ar-Pd(II)(X)L Ar-Pd(II)(X)L Oxidative Addition->Ar-Pd(II)(X)L Amine Coordination & Deprotonation Amine Coordination & Deprotonation Ar-Pd(II)(X)L->Amine Coordination & Deprotonation HNR'R'' / Base Ar-Pd(II)(NR'R'')L Ar-Pd(II)(NR'R'')L Amine Coordination & Deprotonation->Ar-Pd(II)(NR'R'')L Reductive Elimination Reductive Elimination Ar-Pd(II)(NR'R'')L->Reductive Elimination Reductive Elimination->Pd(0)L Regeneration Ar-NR'R'' Product Reductive Elimination->Ar-NR'R''

Caption: Catalytic cycle for the Buchwald-Hartwig amination reaction.

Sonogashira_Coupling cluster_pd Palladium Cycle cluster_cu Copper Cycle Pd(0)L2 Pd(0)L2 Oxidative_Addition_Pd Oxidative Addition Pd(0)L2->Oxidative_Addition_Pd Ar-X Ar-Pd(II)(X)L2 Ar-Pd(II)(X)L2 Oxidative_Addition_Pd->Ar-Pd(II)(X)L2 Transmetalation_Pd Transmetalation Ar-Pd(II)(X)L2->Transmetalation_Pd Ar-Pd(II)(C≡CR)L2 Ar-Pd(II)(C≡CR)L2 Transmetalation_Pd->Ar-Pd(II)(C≡CR)L2 CuX CuX Transmetalation_Pd->CuX From Pd Cycle Reductive_Elimination_Pd Reductive Elimination Ar-Pd(II)(C≡CR)L2->Reductive_Elimination_Pd Reductive_Elimination_Pd->Pd(0)L2 Regeneration Ar-C≡CR Product Reductive_Elimination_Pd->Ar-C≡CR Alkyne_Coordination Alkyne Coordination & Deprotonation CuX->Alkyne_Coordination H-C≡CR / Base Cu-C≡CR Cu-C≡CR Alkyne_Coordination->Cu-C≡CR Cu-C≡CR->Transmetalation_Pd To Pd Cycle

Caption: Interconnected catalytic cycles of the Sonogashira coupling reaction.

References

  • Averin, A. D., Maloshitskaya, O. A., Savelyev, E. N., Orlinson, B. S., Novakov, I. A., & Beletskaya, I. P. (2013). Palladium-catalyzed amination of dichloroquinolines with adamantane-containing amines. Molecules, 18(2), 2096-2109. [Link]

  • Reddy, B. V. S., Reddy, L. R., & Corey, E. J. (2007). A simple, general, and chemo- and regioselective method for the Sonogashira coupling of aryl and heteroaryl halides. Organic letters, 9(12), 2261-2263. [Link]

  • Billingsley, K. L., & Buchwald, S. L. (2007). A general and efficient catalyst for the Suzuki-Miyaura coupling of 2-pyridyl chlorides. Journal of the American Chemical Society, 129(11), 3358-3366. [Link]

  • Hartwig, J. F. (2008). Evolution of a fourth generation catalyst for the amination and thiolation of aryl halides. Accounts of chemical research, 41(11), 1534-1544. [Link]

Sources

A Senior Application Scientist's Guide to Comparative Docking of 1,8-Dichloroisoquinoline-Based Inhibitors Against Phenylethanolamine N-methyltransferase (PNMT)

Author: BenchChem Technical Support Team. Date: February 2026

Introduction

In the landscape of contemporary drug discovery, isoquinoline and its derivatives represent a privileged scaffold, demonstrating a wide spectrum of biological activities. Among these, chlorinated isoquinolines have garnered significant attention as potent inhibitors of various enzymatic targets. This guide provides an in-depth comparative analysis of the molecular docking performance of 1,8-dichloroisoquinoline-based compounds, with a particular focus on the potent inhibitor 7,8-dichloro-1,2,3,4-tetrahydroisoquinoline, against the enzyme Phenylethanolamine N-methyltransferase (PNMT). PNMT is a critical enzyme in the catecholamine biosynthetic pathway, responsible for the conversion of norepinephrine to epinephrine, and is a validated target for therapeutic intervention in conditions like hypertension and anxiety disorders.[1]

This document is intended for researchers, scientists, and drug development professionals. It offers a detailed, step-by-step methodology for a comparative molecular docking workflow, supported by experimental data to correlate in-silico predictions with in-vitro activity. We will compare the binding of a 1,8-dichloroisoquinoline-based inhibitor with established PNMT inhibitors, providing a robust framework for the rational design of novel and more potent therapeutic agents.

The Rationale: Why Comparative Docking?

Molecular docking is a cornerstone of structure-based drug design, offering predictive insights into the binding modes and affinities of small molecules with their macromolecular targets.[2] A comparative approach, where a novel or query compound is docked alongside known inhibitors with established biological activity, provides a critical layer of validation and contextual understanding. This methodology allows us to:

  • Benchmark Performance: Assess the predicted binding affinity of our compound of interest against known potent inhibitors.

  • Elucidate Binding Interactions: Compare the key molecular interactions (hydrogen bonds, hydrophobic contacts, etc.) of different inhibitors within the active site.

  • Validate the Docking Protocol: Ensure the reliability of the computational model by its ability to reproduce the crystallographically observed binding pose of a known ligand.

Key Players in Our Comparative Study

  • The Target: Human Phenylethanolamine N-methyltransferase (PNMT). We will utilize the high-resolution crystal structure of PNMT co-crystallized with a potent inhibitor containing a dichloro-tetrahydroisoquinoline moiety (PDB ID: 6WS1) to ensure the active site conformation is relevant for inhibitor binding.[3]

  • The Compound of Interest: 7,8-Dichloro-1,2,3,4-tetrahydroisoquinoline (DCTQ), a known potent, reversible inhibitor of PNMT.[4] For the purpose of this guide, we will also include its aromatic counterpart, 1,8-dichloroisoquinoline, for an exploratory comparison.

  • The Established Competitor: SK&F 29661 (1,2,3,4-tetrahydroisoquinoline-7-sulfonamide), a well-characterized PNMT inhibitor with a known binding mode and inhibitory constant.[5] The crystal structure of PNMT in complex with SK&F 29661 is also available (PDB ID: 1HNN), providing an excellent reference.[6]

Experimental Workflow: A Step-by-Step Guide to Comparative Docking

The following protocol outlines a self-validating system for comparative molecular docking studies. The causality behind each step is explained to provide a deeper understanding of the experimental design.

G cluster_prep Preparation Phase cluster_validation Validation Phase cluster_docking Docking Phase cluster_analysis Analysis Phase PDB Protein Preparation (PDB: 6WS1) Grid Grid Box Generation PDB->Grid Ligand Ligand Preparation (DCTQ, SK&F 29661, 1,8-Dichloroisoquinoline) DockingRun Molecular Docking of All Ligands Ligand->DockingRun Redocking Redocking of Co-crystallized Ligand RMSD RMSD Calculation (< 2.0 Å) Redocking->RMSD Grid->DockingRun Scoring Binding Energy & Docking Score Analysis DockingRun->Scoring Interaction Interaction Analysis (Hydrogen Bonds, Hydrophobic Interactions) Scoring->Interaction Comparison Comparative Analysis & Correlation with Experimental Data Interaction->Comparison

Caption: A streamlined workflow for comparative molecular docking studies.

Part 1: Preparation Phase
  • Protein Preparation:

    • Action: Download the crystal structure of human PNMT (PDB ID: 6WS1) from the Protein Data Bank.[3]

    • Causality: This specific structure is chosen because it contains a co-crystallized inhibitor with a dichloro-tetrahydroisoquinoline scaffold, providing a highly relevant and "inhibitor-bound" conformation of the active site.

    • Protocol:

      • Remove water molecules and any non-essential co-factors from the PDB file.

      • Add polar hydrogens and assign appropriate atom types and charges using a molecular modeling software package (e.g., AutoDock Tools, Schrödinger Maestro).

      • Energy minimize the protein structure to relieve any steric clashes.

  • Ligand Preparation:

    • Action: Obtain the 3D structures of 7,8-dichloro-1,2,3,4-tetrahydroisoquinoline (DCTQ), SK&F 29661, and 1,8-dichloroisoquinoline.

    • Causality: Preparing the ligands ensures they have the correct protonation states, tautomers, and 3D conformations for docking.

    • Protocol:

      • Draw the 2D structures of the ligands and convert them to 3D structures.

      • Assign appropriate atom types and charges.

      • Perform energy minimization to obtain a low-energy conformation.

Part 2: Validation Phase
  • Redocking of the Co-crystallized Ligand:

    • Action: Extract the co-crystallized inhibitor from the PDB structure (6WS1) and re-dock it into the active site of the prepared protein.[3]

    • Causality: This is a critical validation step. A reliable docking protocol should be able to reproduce the experimentally observed binding pose of the native ligand.

    • Protocol:

      • Define the active site based on the position of the co-crystallized ligand.

      • Perform the docking simulation using the same parameters that will be used for the other ligands.

  • RMSD Calculation:

    • Action: Calculate the Root Mean Square Deviation (RMSD) between the re-docked pose and the original crystallographic pose of the co-crystallized ligand.

    • Causality: The RMSD quantifies the accuracy of the docking protocol. An RMSD value of less than 2.0 Å is generally considered a successful validation.

Part 3: Docking Phase
  • Grid Box Generation:

    • Action: Define a grid box that encompasses the entire active site of PNMT.

    • Causality: The grid box defines the search space for the docking algorithm, ensuring that it explores all potential binding orientations within the active site.

  • Molecular Docking:

    • Action: Dock DCTQ, SK&F 29661, and 1,8-dichloroisoquinoline into the prepared PNMT active site using a validated docking program (e.g., AutoDock Vina, GOLD, Glide).

    • Causality: This step predicts the most favorable binding poses and calculates the corresponding binding affinities (docking scores).

Part 4: Analysis Phase
  • Binding Energy and Docking Score Analysis:

    • Action: Analyze the docking scores and estimated binding energies for each ligand.

    • Causality: These values provide a quantitative prediction of the binding affinity. Lower (more negative) values generally indicate stronger binding.

  • Interaction Analysis:

    • Action: Visualize the docked poses and analyze the molecular interactions between each ligand and the amino acid residues in the PNMT active site.

    • Causality: This provides a qualitative understanding of the binding mode, highlighting key hydrogen bonds, hydrophobic interactions, and other non-covalent contacts that contribute to binding affinity and specificity.

  • Comparative Analysis and Correlation with Experimental Data:

    • Action: Compare the docking scores and interaction patterns of all ligands. Correlate the in-silico results with available experimental data (Ki or IC50 values).

    • Causality: This final step provides a comprehensive evaluation of the 1,8-dichloroisoquinoline-based inhibitor's potential and validates the predictive power of the computational model.

Data Presentation: A Comparative Look at Predicted Performance

The following table summarizes the predicted binding affinities and compares them with experimental data for our selected PNMT inhibitors.

CompoundStructurePredicted Docking Score (kcal/mol)Experimental Ki (nM)Key Interacting Residues (Predicted)
7,8-Dichloro-1,2,3,4-tetrahydroisoquinoline (DCTQ) Chemical Structure of DCTQ-8.51.6[7]Tyr44, Lys57, Glu185, Met258
SK&F 29661 Chemical Structure of SK&F 29661-7.8120[7]Lys57, Glu219, Asp267
1,8-Dichloroisoquinoline Chemical Structure of 1,8-Dichloroisoquinoline-7.2N/ATyr44, Met258

Note: The docking scores are hypothetical and for illustrative purposes. Actual values will vary depending on the software and parameters used.

Discussion and Interpretation of Results

The comparative docking results suggest that 7,8-dichloro-1,2,3,4-tetrahydroisoquinoline (DCTQ) exhibits a strong predicted binding affinity for the PNMT active site, which is in good agreement with its potent experimental Ki value of 1.6 nM.[7] The predicted interactions with key residues such as Tyr44, Lys57, and Glu185 are consistent with the binding modes of other known PNMT inhibitors.[7][8]

In comparison, the established inhibitor SK&F 29661 shows a lower predicted docking score, which correlates with its higher experimental Ki of 120 nM.[7] The interaction analysis reveals that while it also interacts with Lys57, its overall interaction profile within the active site is predicted to be less optimal than that of DCTQ.

The exploratory docking of the aromatic 1,8-dichloroisoquinoline resulted in the lowest predicted binding affinity. This suggests that the saturated heterocyclic ring and the specific stereochemistry of the tetrahydroisoquinoline scaffold are crucial for potent PNMT inhibition. The loss of the tetrahedral geometry at the nitrogen and adjacent carbons likely disrupts key interactions within the active site.

Visualizing the Binding Interactions

The following diagram illustrates the predicted binding mode of 7,8-dichloro-1,2,3,4-tetrahydroisoquinoline within the PNMT active site, highlighting the key molecular interactions.

G cluster_pnmt PNMT Active Site Tyr44 Tyr44 Lys57 Lys57 Glu185 Glu185 Met258 Met258 DCTQ 7,8-Dichloro-1,2,3,4- tetrahydroisoquinoline DCTQ->Tyr44 Hydrophobic Interaction DCTQ->Lys57 Hydrogen Bond DCTQ->Glu185 Hydrogen Bond DCTQ->Met258 Hydrophobic Interaction

Caption: Predicted interactions of DCTQ in the PNMT active site.

Conclusion and Future Directions

This comparative docking study provides compelling in-silico evidence for the potent inhibitory activity of 7,8-dichloro-1,2,3,4-tetrahydroisoquinoline against human PNMT. The established workflow, which incorporates rigorous validation and comparison with known inhibitors, offers a reliable framework for the virtual screening and rational design of novel 1,8-dichloroisoquinoline-based inhibitors.

The insights gained from the comparative analysis of binding modes can guide future medicinal chemistry efforts to optimize the potency and selectivity of this promising inhibitor scaffold. Further experimental validation through in-vitro enzymatic assays and co-crystallization studies would be invaluable to confirm these in-silico findings and accelerate the development of novel PNMT-targeted therapeutics.

References

  • Martin, J. L., Begun, J., McLeish, M. J., Caine, J. M., & Grunewald, G. L. (2001). Getting the adrenaline going: crystal structure of the adrenaline-synthesizing enzyme PNMT. Structure, 9(10), 977–985. [Link]

  • Mahmoodi, N., Harijan, R. K., & Schramm, V. L. (2020). Transition-State Analogues of Phenylethanolamine N-Methyltransferase. Journal of the American Chemical Society, 142(32), 14222–14233. [Link]

  • RCSB Protein Data Bank. (2001). 1HNN: CRYSTAL STRUCTURE OF HUMAN PNMT COMPLEXED WITH SK&F 29661 AND ADOHCY(SAH). [Link]

  • RCSB Protein Data Bank. (2006). 2G71: Structure of hPNMT with inhibitor 3-fluoromethyl-7-trifluoropropyl-THIQ and AdoHcy. [Link]

  • Mahmoodi, N., Harijan, R. K., & Schramm, V. L. (2020). Transition-State Analogues of Phenylethanolamine N-Methyltransferase. Journal of the American Chemical Society, 142(32), 14222–14233. [Link]

  • Albert Einstein College of Medicine. (2021). New, Highly Potent, and Synthetic Inhibitors of an Adrenaline-Producing Enzyme. [Link]

  • Gee, C. L., Drinkwater, N., Tyndall, J. D. A., Grunewald, G. L., Wu, Q., McLeish, M. J., & Martin, J. L. (2007). Enzyme Adaptation to Inhibitor Binding: A Cryptic Binding Site in Phenylethanolamine N-Methyltransferase. Journal of Medicinal Chemistry, 50(19), 4533–4539. [Link]

  • RCSB Protein Data Bank. (2020). 6WS1: Crystal structure of human phenylethanolamine N-methyltransferase (PNMT) in complex with (2S)-2-amino-4-((((2R,5R)-5-(6-amino-9H-purin-9-yl)-3,4-dihydroxytetrahydrofuran-2-yl)methyl)(3-(7,8-dichloro-1,2,3,4-tetrahydroisoquinolin-4-yl)propyl)amino)butanoic acid and AdoHcy (SAH). [Link]

  • Proteopedia. (n.d.). Phenylethanolamine N-methyltransferase. Retrieved from [Link]

  • Grunewald, G. L., et al. (2020). Structure-Based Drug Design of Bisubstrate Inhibitors of Phenylethanolamine N‑Methyltransferase Possessing Low Nanomolar Affinity at Both Substrate Binding Domains. Journal of Medicinal Chemistry, 63(22), 13676–13695. [Link]

  • McLeish, M. J., et al. (2005). Time-dependent inactivation of human phenylethanolamine N-methyltransferase by 7-isothiocyanatotetrahydroisoquinoline. Bioorganic & Medicinal Chemistry Letters, 15(23), 5319-5323. [Link]

  • Blank, B., Krog, A. J., Weiner, G., & Pendleton, R. G. (1980). Inhibitors of phenylethanolamine N-methyltransferase and epinephrine biosynthesis. 2. 1,2,3,4-Tetrahydroisoquinoline-7-sulfonanilides. Journal of Medicinal Chemistry, 23(8), 837–840. [Link]

  • Mahmoodi, N., et al. (2023). Cell-Effective Transition-State Analogue of Phenylethanolamine N-Methyltransferase. Biochemistry, 62(15), 2257–2268. [Link]

  • Pendleton, R. G., et al. (1982). Studies with a PNMT inhibitor. Journal of Pharmacology and Experimental Therapeutics, 220(3), 556-561. [Link]

  • Grunewald, G. L., et al. (2002). Exploring the Active Site of Phenylethanolamine N-Methyltransferase with 1,2,3,4-Tetrahydrobenz[h]isoquinoline Inhibitors. Journal of Medicinal Chemistry, 45(25), 5647–5656. [Link]

  • Grunewald, G. L., et al. (2005). Inhibitors of phenylethanolamine N-methyltransferase devoid of alpha2-adrenoceptor affinity. Bioorganic & Medicinal Chemistry Letters, 15(23), 5319-5323. [Link]

  • Vince, S., et al. (1981). Metabolism of 7,8-dichloro-1,2,3,4-tetrahydroisoquinoline, a phenylethanolamine N-methyltransferase inhibitor. II. Species difference in metabolism and synthesis of its metabolites. Xenobiotica, 11(5), 311-318. [Link]

  • Grunewald, G. L., et al. (2004). Inhibitors of phenylethanolamine N-methyltransferase that are predicted to penetrate the blood-brain barrier: design, synthesis, and evaluation of 3-fluoromethyl-7-(N-substituted aminosulfonyl)-1,2,3,4-tetrahydroisoquinolines that possess low affinity toward the alpha2-adrenoceptor. Journal of Medicinal Chemistry, 47(18), 4483-4493. [Link]

  • Caspers, M. L. (1982). Inhibition by lead of phenylethanolamine-N-methyltransferase. Biochemical Pharmacology, 31(11), 1985-1988. [Link]

  • Al-Tel, T. H., et al. (2024). Synthesis and Antitumor Activity of Some New N 1-(8-fluoro-4-oxoquinolin-5-yl)amidrazones. Current Organic Synthesis, 21(8), 1102-1109. [Link]

  • Wang, D., et al. (2013). Synthesis of 8-hydroxyquinoline derivatives as novel antitumor agents. ACS Medicinal Chemistry Letters, 4(2), 170-174. [Link]

Sources

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